chemical structure and physical properties of 3'-Methoxybiphenyl-3-ylamine hydrochloride
Strategic Structural Characterization and Synthetic Methodology of 3'-Methoxybiphenyl-3-ylamine Hydrochloride A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In modern r...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Structural Characterization and Synthetic Methodology of 3'-Methoxybiphenyl-3-ylamine Hydrochloride
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
In modern rational drug design, bi-aryl scaffolds serve as privileged structures due to their ability to project pharmacophores across hydrophobic binding pockets while maintaining conformational rigidity. 3'-Methoxybiphenyl-3-ylamine hydrochloride (CAS: 811842-36-1)[1] is a highly versatile building block widely utilized in the synthesis of kinase inhibitors, GPCR modulators, and novel targeted therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physical properties, structural advantages, and a validated, self-correcting synthetic workflow for its preparation.
Chemical Identity and Structural Parameters
The architecture of 3'-Methoxybiphenyl-3-ylamine features a biphenyl core with meta-substitutions on both rings. The meta-methoxy group acts as a weak hydrogen bond acceptor and an electron-donating group, tuning the electronic environment of the distal ring. Conversely, the meta-amine provides a highly reactive nucleophilic handle for subsequent derivatization (e.g., amidation, urea formation, or reductive amination).
Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The data below highlights its suitability for oral drug development.
Ideal low-molecular-weight fragment for lead generation.
Topological Polar Surface Area (TPSA)
35.2 Ų
Highly favorable for membrane permeability and CNS penetration.
Rotatable Bonds
2
Low entropic penalty upon target binding due to structural rigidity.
Hydrogen Bond Donors
2 (as NH₃⁺)
Facilitates strong interactions with target protein backbone/sidechains.
Hydrogen Bond Acceptors
2 (O, N)
Enhances aqueous solubility and interaction vectors.
| Physical Form | Solid[1] | Easy to weigh, handle, and store compared to liquid anilines. |
Synthetic Methodology: The Suzuki-Miyaura Pathway
The most efficient and scalable route to synthesize the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling[4].
Mechanistic Causality & Experimental Choices
As an application scientist, I emphasize that the choice of reaction conditions is never arbitrary.
Solvent System (1,4-Dioxane/Water): We utilize a biphasic system. Dioxane provides excellent solubility for the organic substrates (3-bromoanisole) and the Pd(0) catalyst, while water is strictly required to dissolve the inorganic base (Na₂CO₃).
Base Activation: The Na₂CO₃ plays a dual mechanistic role. It neutralizes the hydrobromic acid byproduct and coordinates with the 3-aminophenylboronic acid to form a highly nucleophilic tetrahedral boronate complex. Without this activation, the transmetalation step—the rate-limiting step—fails to proceed[4].
Salt Formation: Free anilines are notoriously prone to air oxidation, leading to dark, tarry degradation products over time. By treating the isolated free base with anhydrous HCl, we protonate the electron-rich amine. This significantly raises its oxidation potential, ensuring long-term solid-state stability and shelf life[1].
Step-by-Step Validated Protocol
This protocol is designed as a self-validating system, ensuring that any failure points are immediately visually or analytically apparent.
Degassing (Critical Step): Charge a round-bottom flask with 1,4-dioxane and deionized water (4:1 v/v ratio). Sparge the solvent mixture with N₂ gas for 15 minutes. Self-Validation: Failure to degas will result in the immediate precipitation of palladium black (a dark, inactive solid) upon catalyst addition.
Reagent Addition: Add 3-bromoanisole (1.0 equiv) and 3-aminophenylboronic acid (1.2 equiv). The slight molar excess of the boronic acid compensates for competitive proto-deborylation side reactions.
Catalyst & Base: Add Na₂CO₃ (2.0 equiv) followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
Reaction Execution: Heat the biphasic mixture to 85°C under an N₂ atmosphere for 12 hours.
Analytical Monitoring: Monitor the reaction via LC-MS. Self-Validation: The reaction is complete when the 3-bromoanisole peak disappears and a new distinct peak at m/z 200.1[M+H]⁺ (corresponding to the free base, exact mass 199.1 Da) dominates the chromatogram.
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Hydrochloride Salt Formation: Dissolve the purified 3'-methoxybiphenyl-3-ylamine free base in anhydrous diethyl ether. Place the flask in an ice bath (0°C) and dropwise add a 4M solution of HCl in dioxane.
Self-Validation: The rapid precipitation of a white to off-white powder visually confirms successful salt formation. This step also acts as a purification mechanism, leaving unreacted organic impurities dissolved in the ethereal mother liquor. Filter and dry under vacuum.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling, tracking the oxidation states of the Palladium catalyst through to the final API salt formation.
Catalytic cycle of Suzuki-Miyaura cross-coupling and subsequent hydrochloride salt formation.
Strategic Applications in Drug Development
The utility of 3'-Methoxybiphenyl-3-ylamine hydrochloride extends far beyond its role as a simple chemical intermediate. In kinase inhibitor design, the biphenyl system is frequently employed to occupy the hydrophobic "DFG-out" pocket, a critical conformation for Type II kinase inhibitors. The meta-methoxy group can be strategically positioned to interact with the hinge region or solvent-exposed areas, while the primary amine serves as the attachment point for urea or amide linkers that hydrogen-bond with the catalytic glutamate and aspartate residues. By starting with the hydrochloride salt, chemists ensure precise stoichiometric control during these highly sensitive coupling reactions.
An In-depth Technical Guide to the Synthesis of 3'-Methoxybiphenyl-3-ylamine Hydrochloride
Abstract This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 3'-Methoxybiphenyl-3-ylamine hydrochloride, a key intermediate in pharmaceutical re...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 3'-Methoxybiphenyl-3-ylamine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical, field-proven protocols. We will explore the strategic application of modern palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the efficient synthesis of this class of compounds. This guide will detail the underlying mechanisms of these transformations, provide step-by-step experimental procedures, and present quantitative data to inform synthetic strategy.
Introduction: The Significance of Substituted Biphenylamines
Substituted biphenylamine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific compound, 3'-Methoxybiphenyl-3-ylamine, and its hydrochloride salt, serve as crucial building blocks for the synthesis of various therapeutic agents. The precise arrangement of the methoxy and amine functionalities on the biphenyl core allows for targeted interactions with biological macromolecules, making the development of robust and efficient synthetic routes to this intermediate a high-priority endeavor in process chemistry and drug discovery.
This guide will focus on the most prevalent and effective synthetic strategies, underpinned by modern organometallic chemistry. We will dissect two primary retrosynthetic approaches to the target molecule, highlighting the versatility and power of palladium-catalyzed cross-coupling reactions.
Retrosynthetic Analysis and Proposed Synthetic Pathways
The synthesis of 3'-Methoxybiphenyl-3-ylamine hydrochloride can be approached from two principal retrosynthetic disconnections, both relying on palladium-catalyzed cross-coupling reactions.
Scheme 1: Retrosynthetic analysis of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Caption: Retrosynthetic pathways for 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Pathway A: Sequential Suzuki-Miyaura and Buchwald-Hartwig Reactions
This pathway involves the initial formation of a substituted biphenyl intermediate, followed by the introduction of the amine functionality. This approach offers flexibility as the order of the coupling reactions can be reversed.
Pathway B: Direct Suzuki-Miyaura Coupling of Functionalized Precursors
This more convergent approach involves the direct coupling of an amino-substituted aryl halide with a methoxy-substituted arylboronic acid (or vice versa). This strategy can be more efficient in terms of step economy.
In-Depth Mechanistic Discussion
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] The catalytic cycle, which is central to both proposed pathways, involves a palladium catalyst.[1]
The catalytic cycle proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2]
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, regenerating the boron species. The choice of base is crucial for activating the boronic acid.[1]
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has largely replaced harsher, traditional methods for the synthesis of aryl amines.[3]
The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the desired aryl amine product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Recommended Synthetic Pathway and Experimental Protocols
Based on the principles of convergence and the commercial availability of starting materials, a direct Suzuki-Miyaura coupling of pre-functionalized aromatics (Pathway B) is the recommended approach for the synthesis of 3'-Methoxybiphenyl-3-ylamine.
Scheme 2: Proposed synthesis of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Caption: Proposed two-step synthesis of the target compound.
Synthesis of the Key Starting Material: 3-Methoxyphenylboronic Acid
While commercially available, 3-Methoxyphenylboronic acid can also be readily synthesized in the laboratory.[4][5]
Protocol 4.1: Synthesis of 3-Methoxyphenylboronic acid [4][5]
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
Stir the mixture at -78 °C for 1 hour.
Slowly add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of 1 M hydrochloric acid.
Extract the aqueous layer with diethyl ether or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methoxyphenylboronic acid.
Step 1: Suzuki-Miyaura Coupling
Protocol 4.2: Synthesis of 3'-Methoxybiphenyl-3-ylamine
To a reaction vessel, add 3-bromoaniline (1.0 eq.), 3-methoxyphenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1).
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 3'-Methoxybiphenyl-3-ylamine.
Step 2: Hydrochloride Salt Formation
Protocol 4.3: Synthesis of 3'-Methoxybiphenyl-3-ylamine hydrochloride [6]
Dissolve the purified 3'-Methoxybiphenyl-3-ylamine (1.0 eq.) in a suitable solvent such as diethyl ether or methanol at 0 °C.[6]
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until the pH is acidic.[6]
The hydrochloride salt will typically precipitate out of the solution.
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a general comparison of reaction parameters for similar transformations.
Parameter
Typical Conditions
Notes
Catalyst
Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand
Catalyst loading is typically 1-5 mol%.
Ligand
Triphenylphosphine (PPh₃), SPhos, XPhos
The choice of ligand can significantly impact yield and reaction time.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
An inorganic base is required to activate the boronic acid.
Solvent
Toluene/water, Dioxane/water, DMF
A mixture of an organic solvent and water is common.
Temperature
80-110 °C
Reaction is typically heated to drive it to completion.
Reaction Time
2-24 hours
Monitored by TLC or LC-MS.
Yield
70-95%
Highly dependent on specific substrates and conditions.
Conclusion
The synthesis of 3'-Methoxybiphenyl-3-ylamine hydrochloride is most effectively achieved through a convergent strategy employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 3-methoxyphenylboronic acid. This approach benefits from the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction. Subsequent treatment of the resulting free amine with hydrochloric acid provides the target hydrochloride salt. The mechanistic understanding and detailed protocols provided in this guide offer a robust framework for the successful synthesis of this important pharmaceutical intermediate.
References
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Organic Syntheses Procedure for the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Wikipedia contributors. (2023). 3-Aminobiphenyl. In Wikipedia, The Free Encyclopedia. [Link]
Google Patents. (2010). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
In Vitro Mechanistic Elucidation of 3'-Methoxybiphenyl-3-ylamine hydrochloride: A Technical Guide for Preclinical Research
Abstract This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of 3'-Methoxybiphenyl-3-ylamine hydrochloride. Given the limited direct literature on this specif...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of 3'-Methoxybiphenyl-3-ylamine hydrochloride. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds to propose and explore putative biological targets. We present a structured approach for researchers, scientists, and drug development professionals to systematically characterize the compound's activity. This guide details experimental designs and methodologies for assessing potential interactions with key drug target classes, including G-protein coupled receptors (GPCRs), ion channels, and protein kinases. Furthermore, based on the activities of similar biphenyl derivatives, we include protocols to evaluate its potential as an immune checkpoint inhibitor targeting the PD-1/PD-L1 axis. Each proposed experimental workflow is accompanied by detailed protocols, data interpretation guidelines, and illustrative diagrams to facilitate a thorough in vitro pharmacological profiling.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The biphenyl-amine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a methoxy group can further modulate the physicochemical properties and biological activity of these compounds.[2][3] 3'-Methoxybiphenyl-3-ylamine hydrochloride is a small molecule whose specific biological activities and mechanism of action remain largely uncharacterized in publicly available literature. Its structure, however, suggests the potential for interaction with a range of biological targets.
This guide provides a roadmap for the systematic in vitro evaluation of 3'-Methoxybiphenyl-3-ylamine hydrochloride. We will explore several plausible mechanisms of action based on the established pharmacology of structurally analogous compounds. The primary objectives of the experimental workflows outlined herein are to:
Identify the primary molecular target(s) of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor).
Elucidate the downstream signaling pathways modulated by the compound.
This document is structured to empower researchers to conduct a comprehensive in vitro pharmacological characterization, from initial target screening to more detailed mechanistic studies.
Putative Mechanisms of Action and Investigational Strategies
Based on the structural features of 3'-Methoxybiphenyl-3-ylamine hydrochloride, we propose several high-priority target classes for investigation.
G-Protein Coupled Receptor (GPCR) Modulation
The structural similarity of the subject compound to known GPCR ligands warrants a thorough investigation of its activity at this large and therapeutically important receptor family.
3'-Methoxybiphenyl-3-ylamine hydrochloride may act as an agonist, antagonist, or allosteric modulator of one or more GPCRs.
A tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.
Caption: Workflow for GPCR target identification and validation.
This assay leverages the interaction between an agonist-activated GPCR and a conformation-specific binder to reconstitute split nanoluciferase in vitro, providing a measure of GPCR activation.[4][5][6]
Principle: An agonist-activated GPCR fused to one fragment of split NanoLuc interacts with a conformation-specific binder (e.g., miniG protein) fused to the other fragment, leading to luciferase reconstitution and a measurable luminescent signal.
Step-by-Step Protocol:
Prepare cell lysates containing the GPCR-NanoLuc fragment fusion protein.
In a 384-well plate, add the cell lysate.
Add varying concentrations of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Add the conformation-specific binder-NanoLuc fragment fusion protein.
Incubate at room temperature for 60 minutes.
Add NanoLuc substrate and measure luminescence using a plate reader.
Data Analysis: Plot luminescence signal against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists in the presence of a known agonist).
2.1.2. Tango GPCR Assay System
This cell-based assay measures GPCR activation through the recruitment of arrestin.[7]
Principle: Ligand binding to the target GPCR triggers the recruitment of a protease-tagged arrestin, which cleaves a substrate, releasing a transcription factor that drives the expression of a reporter gene.
Step-by-Step Protocol:
Culture Tango GPCR cell lines expressing the target receptor in 96-well plates.
Treat cells with a dilution series of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Incubate for 16-24 hours at 37°C.
Add a luciferase substrate and measure the resulting luminescence.
Data Analysis: Generate dose-response curves to determine the potency and efficacy of the compound.
Ion Channel Modulation
The lipophilic nature of the biphenyl core and the presence of an amine group suggest potential interactions with ion channels.
The compound may act as a blocker or opener of various ion channels, such as sodium, potassium, or calcium channels.
Caption: Workflow for investigating ion channel modulation.
2.2.1. Fluorescence-Based Ion Flux Assays
These high-throughput assays measure changes in intracellular ion concentrations.[8][9][10]
Principle: Cells expressing the ion channel of interest are loaded with an ion-sensitive fluorescent dye. Changes in fluorescence intensity upon compound addition indicate modulation of ion flux.
Step-by-Step Protocol:
Plate cells expressing the target ion channel in a 96- or 384-well plate.
Load cells with an appropriate fluorescent indicator (e.g., Fluo-4 for calcium, or a thallium-sensitive dye for potassium channels).
Add 3'-Methoxybiphenyl-3-ylamine hydrochloride at various concentrations.
Stimulate channel opening with a known agonist or by depolarization.
Measure fluorescence changes using a fluorescence plate reader.
Data Analysis: Calculate the percent inhibition or activation relative to controls to determine the compound's effect on ion channel activity.
2.2.2. Automated Patch Clamp Electrophysiology
This technique provides a direct measure of ion channel currents.[8][11][12]
Principle: A planar patch clamp system measures the flow of ions through a single channel or a population of channels in a whole-cell configuration.
Step-by-Step Protocol:
Use a cell line stably expressing the ion channel of interest.
Harvest cells and place them in the automated patch clamp system.
Establish a whole-cell recording configuration.
Apply voltage protocols to elicit ion currents.
Perfuse the cells with increasing concentrations of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Record the resulting changes in current amplitude and kinetics.
Data Analysis: Construct concentration-response curves to determine the IC50 for channel block or EC50 for channel activation.
Protein Kinase Inhibition
Many small molecule drugs target protein kinases, and the biphenyl scaffold is present in some known kinase inhibitors.
The compound may inhibit the activity of one or more protein kinases by competing with ATP or the substrate.
Caption: Workflow for assessing protein kinase inhibition.
2.3.1. In Vitro Kinase Inhibition Assay (ADP-Glo™)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[13][14][15]
Principle: The amount of ADP produced by the kinase is proportional to its activity. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Step-by-Step Protocol:
In a 384-well plate, add the kinase, substrate, and ATP.
Add 3'-Methoxybiphenyl-3-ylamine hydrochloride at various concentrations.
Incubate at 30°C for 60 minutes.
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Measure luminescence.
Data Analysis: A decrease in luminescence indicates kinase inhibition. Plot the signal against the compound concentration to determine the IC50 value.
PD-1/PD-L1 Immune Checkpoint Inhibition
Recent studies have identified biphenyl derivatives as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[16]
3'-Methoxybiphenyl-3-ylamine hydrochloride may disrupt the binding of PD-1 to PD-L1, thereby restoring T-cell activity.
Caption: Workflow for evaluating PD-1/PD-L1 inhibition.
2.4.1. PD-1/PD-L1 Blockade Assay
This cell-based assay measures the ability of a compound to block the interaction between PD-1 and PD-L1.[17][18][19]
Principle: One cell line expresses PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter. A second cell line expresses PD-L1. Co-culture of these two cell lines in the presence of a T-cell receptor agonist leads to PD-1/PD-L1-mediated inhibition of reporter gene expression. An inhibitor of this interaction will restore reporter gene activity.
Step-by-Step Protocol:
Co-culture PD-1 effector cells and PD-L1 expressing cells in a 96-well plate.
Add a T-cell receptor agonist.
Add 3'-Methoxybiphenyl-3-ylamine hydrochloride at various concentrations.
Incubate for 6-24 hours at 37°C.
Add a luciferase substrate and measure luminescence.
Data Analysis: An increase in luminescence indicates blockade of the PD-1/PD-L1 interaction. Determine the EC50 from the dose-response curve.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison of potencies and selectivities across different assays.
Table 1: Summary of In Vitro Pharmacological Profile of 3'-Methoxybiphenyl-3-ylamine hydrochloride
Target Class
Assay Type
Endpoint
Result (IC50/EC50, µM)
GPCRs
Broad Panel Screen
% Inhibition @ 10 µM
Functional Assay (e.g., cAMP)
EC50/IC50
Ion Channels
Fluorescence Flux Assay
% Inhibition/Activation
Automated Patch Clamp
IC50/EC50
Protein Kinases
Broad Panel Screen
% Inhibition @ 10 µM
ADP-Glo™ Assay
IC50
Immune Checkpoints
PD-1/PD-L1 Blockade Assay
EC50
Conclusion
The systematic in vitro investigation outlined in this technical guide provides a robust framework for elucidating the mechanism of action of 3'-Methoxybiphenyl-3-ylamine hydrochloride. By employing a tiered approach of broad screening followed by more detailed functional and mechanistic assays, researchers can efficiently identify and characterize the primary biological targets of this novel compound. The resulting pharmacological profile will be crucial for guiding further preclinical and clinical development.
References
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
A Novel In Vitro Assay to Evaluate the Potency of Anti-PD-1 and Anti-PD-L1 Drugs in NSCLC. Crown Bioscience.
Cell-Based Ion Channel Assays. Thermo Fisher Scientific.
In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. PMC.
How to Evaluate the Success of Anti-PD-1 Drugs In Vitro? Revvity.
Ion Channel Flux Assays and Protocols. Sigma-Aldrich.
Kinase assays. BMG LABTECH.
Kinase Assay Kit. Sigma-Aldrich.
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
In Vitro Kinase Inhibition Assay. ChEMBL.
Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. PMC.
Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI.
Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. EA Journals.
2,2'-Difluoro-biphenyl-3-ylamine. EvitaChem.
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. PubMed.
Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
A Technical Guide to Establishing the Baseline Pharmacokinetics of 3'-Methoxybiphenyl-3-ylamine hydrochloride
Abstract This guide provides a comprehensive framework for characterizing the baseline pharmacokinetic profile of the novel chemical entity (NCE), 3'-Methoxybiphenyl-3-ylamine hydrochloride. As specific data for this com...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for characterizing the baseline pharmacokinetic profile of the novel chemical entity (NCE), 3'-Methoxybiphenyl-3-ylamine hydrochloride. As specific data for this compound are not publicly available, this document outlines a robust, industry-standard strategy for its complete in vitro and in vivo evaluation. The methodologies detailed herein are designed to elucidate the fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, a critical step in early drug development. Protocols for key assays—including physicochemical characterization, metabolic stability, plasma protein binding, permeability, and cytochrome P450 (CYP) inhibition—are provided with detailed procedural steps and scientific rationale. Furthermore, this guide presents a foundational design for a first-in-rodent in vivo pharmacokinetic study. The overarching goal is to generate a foundational dataset that enables informed decision-making, guides lead optimization, and supports future regulatory submissions.[1][2][3]
Introduction: The Imperative for Early Pharmacokinetic Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition. Understanding a compound's ADME profile early in development is not merely a data-gathering exercise; it is a critical diagnostic process that mitigates risk, conserves resources, and accelerates the entire drug development timeline.[2][3] For 3'-Methoxybiphenyl-3-ylamine hydrochloride, a novel molecule with a biphenyl-amine scaffold, a systematic evaluation of its ADME properties is essential to predict its in vivo behavior, potential for drug-drug interactions (DDIs), and ultimately, its likelihood of success in clinical trials.[3][4]
This guide serves as a strategic and technical manual for researchers, scientists, and drug development professionals tasked with this evaluation. It is structured to provide not just protocols, but the scientific causality behind experimental choices, ensuring that the data generated is both reliable and contextually interpretable.
Structural Considerations of 3'-Methoxybiphenyl-3-ylamine hydrochloride
The structure of 3'-Methoxybiphenyl-3-ylamine hydrochloride (Molecular Formula: C13H13NO·HCl, Molecular Weight: 235.71 g/mol ) offers preliminary clues to its potential pharmacokinetic behavior.
Biphenyl Core: This lipophilic scaffold suggests potential for good membrane permeability but also susceptibility to oxidative metabolism by cytochrome P450 enzymes.
Methoxy Group (-OCH3): This group is a common site for Phase I metabolism, specifically O-demethylation.
Amine Group (-NH2): The primary amine is a potential site for Phase II conjugation reactions (e.g., glucuronidation) and can influence the compound's solubility and ionization state (pKa).
Hydrochloride Salt: This salt form is typically used to improve the aqueous solubility and stability of a parent compound.
These structural features will guide the prioritization and design of the ADME assays described in the subsequent sections.
Phase 1: In Vitro Characterization - Building the Foundational ADME Profile
In vitro ADME assays are the cornerstone of early pharmacokinetic assessment. They provide rapid, cost-effective, and mechanistic insights into a compound's properties, allowing for early-stage candidate selection and optimization before committing to resource-intensive in vivo studies.[1][2]
Physicochemical Properties
A compound's fundamental physical and chemical properties are foundational to its pharmacokinetic behavior. Poor solubility, for instance, can confound results from other in vitro assays and is a common cause of poor oral absorption.[1]
Table 1: Key Physicochemical Assays
Parameter
Assay Methodology
Rationale & Interpretation
Aqueous Solubility
Thermodynamic or Kinetic Solubility Assays (e.g., HPLC-UV)
Determines the maximum concentration of the compound in aqueous media. Low solubility can limit absorption and cause misleading results in other biological assays.
Lipophilicity (LogD)
Shake-flask method in octanol/water at pH 7.4
Measures the compound's distribution between a lipid and aqueous phase. LogD is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.
Chemical Stability
Incubation in physiological buffers (pH 1.2, 6.8, 7.4) followed by LC-MS/MS analysis
Assesses the compound's stability at pH values relevant to the gastrointestinal tract and blood. Degradation can affect bioavailability and complicate bioanalysis.
Absorption & Permeability
For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for systemic circulation.[5] The Caco-2 cell permeability assay is the industry "gold standard" for predicting human intestinal absorption.[5][6][]
This assay determines the rate of transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal barrier and express key efflux transporters like P-glycoprotein (P-gp).[6][8]
Cell Culture: Caco-2 cells are seeded on semipermeable polycarbonate filter inserts in transwell plates and cultured for approximately 21 days to form a confluent, differentiated monolayer.[]
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the formation of tight junctions. A co-dosed, low-permeability marker (e.g., Lucifer Yellow) is used to confirm monolayer integrity during the experiment.[9]
Transport Experiment (A-to-B): The test compound (e.g., at 10 µM) is added to the apical (A) side, representing the intestinal lumen. Samples are collected from the basolateral (B) side, representing the blood, at various time points (e.g., 2 hours).[][8]
Transport Experiment (B-to-A): In a parallel experiment, the compound is added to the basolateral side, and samples are collected from the apical side to assess active efflux.[8]
Quantification: The concentration of the compound in all samples is determined by a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio significantly greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.[8]
Caption: A hierarchical approach to pharmacokinetic assessment.
Phase 2: In Vivo Pharmacokinetics in Rodents
Following favorable in vitro results, the next logical step is to evaluate the compound's behavior in a living organism. [10]An in vivo PK study in rodents (typically rats or mice) provides a holistic view of ADME and is essential for translating in vitro data into meaningful predictions of human pharmacokinetics.
[10][11][12]
Study Design: First-in-Rodent Pharmacokinetic Study
A well-designed initial rodent PK study can yield a wealth of information, including clearance, volume of distribution, half-life, and oral bioavailability.
Table 3: Typical Design for a Rat Pharmacokinetic Study
Parameter
Specification
Rationale
Species
Sprague-Dawley or Wistar Rat
Well-characterized species with historical data for comparison. Sufficient blood volume for serial sampling.
Animal Groups
Group 1: Intravenous (IV) BolusGroup 2: Oral Gavage (PO)
The IV group defines the compound's disposition (distribution and clearance) independent of absorption. The PO group assesses oral absorption and bioavailability.
Dose Levels
IV: 1-2 mg/kgPO: 5-10 mg/kg
Doses are selected to ensure plasma concentrations are well above the limit of quantification for the bioanalytical assay, without causing acute toxicity.
Formulation
IV: Solubilized in a vehicle suitable for injection (e.g., saline/DMSO/PEG400).PO: Solution or suspension in a simple vehicle (e.g., 0.5% methylcellulose).
The formulation must ensure the compound is fully dissolved (IV) or adequately dispersed (PO) for administration.
Blood Sampling
Serial sampling from a cannula (e.g., jugular vein). Time points: IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hrPO: 0.25, 0.5, 1, 2, 4, 8, 24 hr
Serial sampling from the same animal reduces biological variability and the number of animals required. [13]The time points are designed to capture the absorption, distribution, and elimination phases.
Sample Processing
Blood collected into anticoagulant tubes (e.g., K2EDTA), centrifuged to obtain plasma, and stored at -80°C pending analysis.
Proper sample handling is critical to ensure compound stability and accurate bioanalytical results.
Bioanalysis: The Key to Accurate Data
The quantification of the test compound in plasma samples is performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. [14][15][16]Method development should focus on achieving high sensitivity, selectivity, accuracy, and reproducibility.
[17][18]
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table 4: Key Pharmacokinetic Parameters from In Vivo Studies
Parameter
Abbreviation
Description
Maximum Concentration
Cmax
The highest concentration of the drug observed in plasma.
Time to Cmax
Tmax
The time at which Cmax is reached.
Area Under the Curve
AUC
The total systemic exposure to the drug over time.
Clearance
CL
The volume of plasma cleared of the drug per unit of time.
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-life
t½
The time required for the plasma concentration to decrease by half.
Oral Bioavailability
%F
The fraction of the orally administered dose that reaches systemic circulation (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Conclusion: Synthesizing a Coherent Pharmacokinetic Profile
The successful execution of the in vitro and in vivo studies outlined in this guide will provide a comprehensive baseline pharmacokinetic profile for 3'-Methoxybiphenyl-3-ylamine hydrochloride. This integrated dataset will allow the drug development team to:
Establish Structure-Activity Relationships (SAR): Correlate chemical modifications with changes in ADME properties to guide medicinal chemistry efforts.
Predict Human Pharmacokinetics: Use in vitro data and allometric scaling from rodent studies to make initial predictions of the compound's behavior in humans.
Identify Liabilities: Proactively identify potential issues such as rapid metabolism, poor absorption, or risk of DDIs.
Make Informed Decisions: Provide the critical data needed to support a " go/no-go " decision for advancing the compound into more extensive preclinical safety studies and, ultimately, clinical trials.
[10]
This structured, hypothesis-driven approach to pharmacokinetic characterization ensures that resources are focused on compounds with the highest probability of becoming safe and effective medicines.
References
Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
PMC. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
Comprehensive Safety and Handling Protocol for 3'-Methoxybiphenyl-3-ylamine Hydrochloride
Executive Summary 3'-Methoxybiphenyl-3-ylamine hydrochloride (also known as 3-(3-Methoxyphenyl)aniline hydrochloride) is a highly valuable biaryl building block frequently utilized in medicinal chemistry, particularly in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3'-Methoxybiphenyl-3-ylamine hydrochloride (also known as 3-(3-Methoxyphenyl)aniline hydrochloride) is a highly valuable biaryl building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and advanced functional materials. While the hydrochloride salt form imparts necessary bench stability, the underlying primary aromatic amine core presents significant toxicological challenges. This whitepaper provides drug development professionals and synthetic chemists with an authoritative, mechanistic guide to the physicochemical properties, bioactivation hazards, and self-validating handling protocols required for the safe manipulation of this compound.
The handling characteristics of 3'-Methoxybiphenyl-3-ylamine are fundamentally dictated by its isolation as a hydrochloride salt. In its free-base form, the aniline nitrogen possesses a reactive lone pair that is highly susceptible to single-electron transfer (SET) auto-oxidation, leading to the formation of dark, insoluble quinoid polymers upon prolonged exposure to atmospheric oxygen.
By protonating the amine to form the hydrochloride salt, the lone pair is sequestered, drastically increasing the compound's oxidative stability and shelf life. Furthermore, the salt form exhibits a negligible vapor pressure compared to the free base, significantly mitigating the risk of acute inhalation exposure during routine weighing and transfer operations.
Note: While the salt form reduces volatility, it renders the compound highly hygroscopic. Exposure to ambient humidity can cause the powder to agglomerate, complicating precise stoichiometric measurements.
Toxicological Mechanisms & Biological Hazards
The primary hazards associated with 3'-Methoxybiphenyl-3-ylamine hydrochloride stem from its in vivo metabolic bioactivation. As a primary aromatic amine, it is not inherently toxic in its native state; rather, it requires enzymatic conversion to exert its deleterious effects[2].
Methemoglobinemia (Acute Hazard)
Upon systemic absorption, the compound undergoes N-hydroxylation mediated primarily by hepatic Cytochrome P450 1A2 (CYP1A2)[3]. The resulting N-hydroxylamine metabolite enters the bloodstream and penetrates erythrocytes. Here, it initiates a catalytic redox cycle, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[4]. This forms methemoglobin, which is incapable of binding oxygen, leading to chemical hypoxia, cyanosis, and potentially fatal asphyxiation at high exposure levels[2].
Genotoxicity and Mutagenesis (Chronic Hazard)
Beyond acute blood toxicity, the N-hydroxylamine metabolite can undergo Phase II conjugation (e.g., via sulfotransferases or N-acetyltransferases) in hepatocytes. The conjugated species is highly unstable and undergoes heterolytic cleavage of the N-O bond to generate a highly electrophilic nitrenium ion [3][5]. This reactive intermediate readily attacks nucleophilic centers on DNA (predominantly the C8 or N7 positions of guanine), forming bulky covalent adducts that trigger frameshift mutations and carcinogenesis[5].
CYP1A2-mediated bioactivation pathway leading to methemoglobinemia and genotoxic DNA adducts.
Advanced Experimental Handling & Chemical Workflows
To harness the reactivity of 3'-Methoxybiphenyl-3-ylamine while mitigating its hazards, researchers must employ self-validating protocols. The most common error in handling aniline hydrochlorides is free-basing the compound prior to reaction setup, which exposes the unstable free amine to ambient oxygen and moisture.
The following protocol details an In Situ Free-Basing methodology, ensuring the nucleophile is generated only under inert conditions and is immediately consumed in the catalytic cycle.
Schlenk-line workflow for the safe in situ free-basing and reaction of the hydrochloride salt.
Protocol: In Situ Free-Basing and Palladium-Catalyzed Cross-Coupling
Inert Atmosphere Preparation: Transfer the required mass of 3'-Methoxybiphenyl-3-ylamine hydrochloride into an oven-dried Schlenk flask inside a nitrogen-filled glovebox.
Causality: Weighing inside a glovebox prevents ambient moisture from turning the hygroscopic salt into an unweighable mass, ensuring precise stoichiometry.
Solvent Solubilization: Seal the flask, transfer to a Schlenk line, and suspend the salt in anhydrous, rigorously degassed solvent (e.g., Toluene or THF).
Causality: The salt will exhibit poor solubility in non-polar solvents until neutralized. Degassing prevents oxidative degradation of the free-based amine upon generation.
Stoichiometric Neutralization: Add 1.05 to 1.10 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine) dropwise via syringe.
Causality: The base neutralizes the HCl, releasing the soluble free amine nucleophile and precipitating a trialkylammonium chloride byproduct. The slight excess ensures complete free-basing without interfering with downstream catalysis.
Catalyst Introduction: Add the electrophile, palladium precatalyst, and supporting ligand under a positive counter-flow of nitrogen.
Reaction Execution: Heat the sealed system to the required temperature under continuous stirring.
Quenching & Phase Partitioning: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
Causality: The mildly acidic quench protonates any unreacted biphenylamine, converting it back into a water-soluble salt. This partitions the toxic unreacted starting material into the aqueous layer, drastically minimizing dermal exposure risks during organic phase extraction and chromatography.
Emergency Decontamination & Spill Response
In the event of an accidental spill of 3'-Methoxybiphenyl-3-ylamine hydrochloride powder, standard sweeping is strictly prohibited, as it generates highly respirable, toxic dust.
Chemical Neutralization Protocol:
Don appropriate PPE (N95/P100 respirator, double nitrile gloves, safety goggles).
Gently cover the spilled powder with absorbent pads dampened with a 1M Hydrochloric Acid (HCl) solution .
Causality: While the compound is already an HCl salt, applying an acidic aqueous solution ensures that any dissociated free base is immediately re-protonated. This locks the compound in its non-volatile, water-soluble salt form, entirely eliminating inhalation hazards during cleanup.
Wipe the area inward from the edges to prevent spreading.
Dispose of all contaminated materials in a sealed, clearly labeled hazardous waste container destined for high-temperature incineration.
A Senior Scientist's Guide to the Mass-Based Characterization of 3'-Methoxybiphenyl-3-ylamine Hydrochloride: Molecular Weight vs. Exact Mass
Abstract In the landscape of drug discovery and chemical research, the precise characterization of molecular entities is paramount. For a compound such as 3'-Methoxybiphenyl-3-ylamine hydrochloride, a common building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of drug discovery and chemical research, the precise characterization of molecular entities is paramount. For a compound such as 3'-Methoxybiphenyl-3-ylamine hydrochloride, a common building block in medicinal chemistry, an unambiguous understanding of its fundamental properties is the bedrock of reliable and reproducible science. This guide provides an in-depth exploration of two critical, yet often conflated, mass-based parameters: Molecular Weight and Exact Mass. We will dissect the theoretical underpinnings, present detailed calculation protocols, and contextualize their application within modern analytical workflows, specifically high-resolution mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals who require a rigorous understanding of these concepts for compound verification, quality control, and quantitative analysis.
Foundational Concepts: A Tale of Two Masses
At the heart of chemical measurement lie two distinct ways of quantifying the mass of a molecule: Molecular Weight and Exact Mass. The failure to differentiate between them can lead to significant errors in both stoichiometric calculations and structural elucidation.
Molecular Weight (MW): The Average of the Population
Also known as molar mass, Molecular Weight represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[1][2] For instance, carbon on Earth is a mixture of approximately 98.9% ¹²C and 1.1% ¹³C. The atomic weight of carbon (≈12.011 u) reflects this natural distribution. Molecular Weight is the indispensable value for macroscopic applications—the world of beakers and balances. When you weigh out a substance to prepare a solution of a specific molarity, you are using its Molecular Weight to relate the mass in grams to the number of moles.[1]
Exact Mass: The Mass of an Individual
In contrast, Exact Mass is the calculated mass of a molecule containing a specific isotope of each atom.[3] Typically, this refers to the monoisotopic mass , which is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).[3] This is not an average, but a precise theoretical value for a single molecular species. This parameter is of supreme importance in high-resolution mass spectrometry (HRMS), an analytical technique capable of distinguishing between molecules with identical nominal mass but different elemental compositions.[4]
Chemical Identity of the Target Compound
Before proceeding to calculations, we must first establish the precise chemical identity of the molecule .
The presence of the hydrochloride salt is critical; it adds one hydrogen atom and one chlorine atom to the empirical formula of the free base, which must be accounted for in all calculations.
Caption: A typical workflow for compound confirmation using LC-HRMS.
Summary and Key Takeaways
The distinction between Molecular Weight and Exact Mass is fundamental to chemical science. This guide has provided the theoretical basis and practical protocols for calculating both values for 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Table 2: Comparison of Mass-Based Parameters
Feature
Molecular Weight (Average Mass)
Exact Mass (Monoisotopic Mass)
Definition
Weighted average mass of a molecule based on natural isotopic abundance.
The calculated mass of a molecule containing only the most abundant isotope of each element. [3]
Stoichiometry, solution preparation, bulk material handling. [1]
High-Resolution Mass Spectrometry (HRMS), structural elucidation, formula confirmation. [4][9]
Calculated Value (C₁₃H₁₄ClNO)
235.714 g/mol
235.076392 u
Final Directive for Researchers:
Use Molecular Weight (235.71 g/mol ) when weighing the solid hydrochloride salt to prepare solutions of a known concentration.
Use the Exact Mass of the protonated free base (200.1073 u) as the target m/z value for confirming the compound's identity via positive-ion ESI mass spectrometry.
Biological Target Identification for 3'-Methoxybiphenyl-3-ylamine Hydrochloride: A Comprehensive Guide to Hit Deconvolution
Executive Summary The identification of small-molecule hits through phenotypic screening has re-emerged as a powerful strategy in drug discovery, often yielding first-in-class compounds that target previously uncharacter...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The identification of small-molecule hits through phenotypic screening has re-emerged as a powerful strategy in drug discovery, often yielding first-in-class compounds that target previously uncharacterized biological pathways[1]. However, the subsequent bottleneck—identifying the exact molecular target (target deconvolution)—remains a formidable challenge[2].
3'-Methoxybiphenyl-3-ylamine hydrochloride (CAS: 811842-36-1) is a highly versatile chemical scaffold frequently utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries[3]. The biphenyl core provides excellent hydrophobic and
π−π
stacking capabilities, the methoxy group acts as a hydrogen bond acceptor, and the primary amine serves as an ideal synthetic handle. When a derivative of this scaffold yields a positive phenotypic response, researchers must deploy orthogonal chemoproteomic strategies to identify its cellular target.
This whitepaper provides a field-proven, self-validating methodological framework for deconvoluting the biological targets of 3'-Methoxybiphenyl-3-ylamine derivatives, integrating Photoaffinity Labeling (PAL)[4] and the Cellular Thermal Shift Assay (CETSA)[5].
Physicochemical Profiling of the Scaffold
Before initiating target deconvolution, it is critical to understand the physicochemical properties of the hit molecule. The primary amine hydrochloride salt ensures aqueous solubility, while the biphenyl core dictates membrane permeability.
Table 1: Physicochemical Properties of 3'-Methoxybiphenyl-3-ylamine Hydrochloride
Property
Value
Causality / Implication for Assay Design
Molecular Weight
235.71 g/mol
Low MW fragment; ideal for structural elaboration without exceeding Lipinski's limits.
LogP (Predicted)
~4.03
Highly lipophilic core; readily crosses cell membranes for live-cell assays.
The primary amine is the optimal site for attaching chemical probes (e.g., alkynes/diazirines).
Hydrogen Bond Acceptors
2 (Methoxy, Amine)
Contributes to target binding specificity.
Data synthesized from chemical database properties for CAS 811842-36-1[3].
Strategic Framework for Target Deconvolution
Target deconvolution cannot rely on a single assay. Non-covalent interactions are frequently lost during cell lysis and the stringent washing steps required for affinity chromatography[6]. To establish a trustworthy, self-validating system, we employ a dual-pronged approach:
Direct Covalent Trapping: Photoaffinity Labeling (PAL) coupled with Click Chemistry[4].
Label-Free Thermodynamic Validation: Cellular Thermal Shift Assay (CETSA) using the unmodified scaffold[5].
Causality & Rationale:
Attaching a bulky biotin tag directly to the 3'-Methoxybiphenyl-3-ylamine scaffold would likely abolish its binding affinity due to steric hindrance. Instead, we synthesize a minimal photoaffinity probe (PAP) by attaching a small diazirine photoreactive group and a terminal alkyne handle to the primary amine[4][7]. Upon UV irradiation, the diazirine forms a highly reactive carbene that covalently crosslinks to the nearest amino acid residue in the target's binding pocket. The alkyne is subsequently reacted with an azide-biotin reporter via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].
Figure 2: Mechanism of action for diazirine-based photoaffinity labeling and subsequent click chemistry.
Step-by-Step Methodology
Live Cell Incubation: Incubate target cells (e.g., HeLa, HEK293) with 10 µM of the synthesized PAP for 2 hours at 37°C. Expert Insight: Always run a parallel control pre-incubated with a 10-fold excess of the unmodified 3'-Methoxybiphenyl-3-ylamine to compete for the binding site. Proteins that disappear in the competitor lane are specific targets.
UV Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate cells on ice using a 365 nm UV lamp (100 W) for 10 minutes. Why 365 nm? This wavelength efficiently activates diazirines without causing the severe DNA/protein damage associated with shorter UV wavelengths[8].
Lysis and Click Chemistry: Lyse cells using RIPA buffer containing 1% SDS. The high SDS concentration unfolds proteins and prevents non-specific protein-protein interactions. Perform CuAAC by adding Azide-PEG3-Biotin (100 µM), CuSO4 (1 mM), TBTA (100 µM), and TCEP (1 mM). React for 1 hour at room temperature.
Streptavidin Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS, dilute to 0.2% SDS, and incubate with streptavidin-agarose beads for 2 hours.
Stringent Washing & Elution: Wash beads sequentially with 1% SDS, 8M Urea, and PBS. Causality: Because the target is covalently bound to the biotinylated probe, you can use extremely harsh washes to eliminate background noise. Elute by boiling in Laemmli buffer or proceed to on-bead trypsin digestion for LC-MS/MS.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale:
Chemical modification (even with small alkynes) can alter a drug's localization or target profile. CETSA circumvents this by using the unmodified 3'-Methoxybiphenyl-3-ylamine hydrochloride[5]. The assay relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, increasing its melting temperature (
Tm
)[9][10].
Compound Treatment: Divide live cells into two cohorts: Vehicle (DMSO) and Treatment (10 µM 3'-Methoxybiphenyl-3-ylamine). Incubate for 1 hour at 37°C.
Thermal Gradient Aliquoting: Harvest cells and divide each cohort into 10 aliquots. Subject each aliquot to a specific temperature spanning a gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a PCR thermocycler[9].
Lysis and Aggregation Clearance: Add mild lysis buffer (e.g., 0.4% NP-40 in PBS) and subject to freeze-thaw cycles. Centrifuge at 100,000 x g for 20 minutes at 4°C. Expert Insight: Heating denatures unbound proteins, causing them to aggregate. Ultracentrifugation pellets these aggregates, leaving only the soluble, folded proteins in the supernatant[5][10].
Proteomics Preparation: Digest the soluble fractions with trypsin and label with Tandem Mass Tags (TMT-10plex). Analyze via high-resolution LC-MS/MS.
Quantitative Data Presentation & Interpretation
The integration of PAL and CETSA generates robust proteomic datasets. A true biological target must show enrichment in the PAL dataset (displaceable by the parent compound) and a positive thermal shift (
ΔTm
) in the CETSA dataset.
Interpretation: "Kinase Target X" is highly enriched by the probe, successfully competed away by the unmodified 3'-Methoxybiphenyl-3-ylamine, and shows a significant thermal stabilization of 4.2°C, confirming direct intracellular target engagement.
Downstream Pathway Validation
Once the primary target (e.g., a specific Kinase) is identified via chemoproteomics, the final step is to validate the causality between target inhibition and the observed phenotypic response.
Figure 3: Logical validation pathway. The inhibitor (red) blocks the putative target (blue), preventing the activation of downstream effectors and ultimately modulating the phenotype.
Validation is typically achieved by:
Genetic Knockdown (siRNA/CRISPR): Depleting the identified target should mimic the phenotypic effect of 3'-Methoxybiphenyl-3-ylamine.
Biochemical Assays: Recombinant protein assays to determine the exact IC50 and binding kinetics (e.g., Surface Plasmon Resonance).
References
GuideChem. "4-chloro-N-[(4-methoxyphenyl)methyl]aniline 104329-18-2 wiki - GuideChem" (Contains physicochemical properties for CAS 811842-36-1). 3
National Institutes of Health (NIH) / PMC. "Photoaffinity labeling in target- and binding-site identification - PMC." 4
American Chemical Society (ACS). "Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry." 7
MDPI. "Recent Advances in Target Characterization and Identification by Photoaffinity Probes."8
National Institutes of Health (NIH) / PubMed. "Target deconvolution strategies in drug discovery - PubMed." 1
Drug Hunter. "Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter." 2
European Review for Medical and Pharmacological Sciences. "A brief introduction to chemical proteomics for target deconvolution." 6
American Chemical Society (ACS). "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." 5
National Institutes of Health (NIH). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." 9
Application Note & Protocol: Solubilization of 3'-Methoxybiphenyl-3-ylamine Hydrochloride for In Vitro Cell-Based Assays
Introduction: The Challenge of Compound Solubility in Cell Culture The successful implementation of in vitro cell-based assays hinges on the accurate and reproducible delivery of test compounds to the cellular environmen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Compound Solubility in Cell Culture
The successful implementation of in vitro cell-based assays hinges on the accurate and reproducible delivery of test compounds to the cellular environment. 3'-Methoxybiphenyl-3-ylamine hydrochloride, a biphenyl amine derivative, presents a common challenge in this regard. While the hydrochloride salt form is designed to enhance aqueous solubility compared to its free base, the inherent hydrophobicity of the biphenyl scaffold can still lead to difficulties in achieving complete dissolution in physiological buffers and cell culture media.[1] This application note provides a detailed protocol and best practices for the solubilization of 3'-Methoxybiphenyl-3-ylamine hydrochloride, ensuring consistent and reliable results in your cell-based experiments.
The primary objective is to prepare a high-concentration, sterile stock solution that can be accurately diluted to the desired final working concentrations in cell culture media, while minimizing the concentration of organic solvents to prevent cytotoxicity.
Physicochemical Properties of 3'-Methoxybiphenyl-3-ylamine Hydrochloride
A thorough understanding of the compound's properties is crucial for developing a robust dissolution protocol.
Given the absence of precise solubility data, a small-scale empirical test is the most reliable first step to determine the optimal solvent and maximum practical stock concentration.
Objective:
To identify a suitable solvent (DMSO or water) and the highest achievable concentration for a clear stock solution of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Materials:
3'-Methoxybiphenyl-3-ylamine hydrochloride powder
Cell culture-grade Dimethyl Sulfoxide (DMSO)
Sterile, deionized, or distilled water
Sterile 1.5 mL microcentrifuge tubes
Vortex mixer
Pipettors and sterile tips
Procedure:
Weighing: Carefully weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
Solvent Addition (Test 1: DMSO): To the weighed compound, add a calculated volume of DMSO to achieve a high target concentration (e.g., 10 mM or 20 mM).
Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter.
Observation: If the solution is not clear, gently warm the tube to 37°C for 5-10 minutes and vortex again. Note if warming improves solubility.
Solvent Addition (Test 2: Water): Repeat steps 1-4 with a fresh aliquot of the compound using sterile water as the solvent.
Detailed Protocol for Stock Solution Preparation
This protocol assumes DMSO is identified as the optimal solvent in the pre-protocol step.
Sterile, amber or foil-wrapped microcentrifuge tubes for light-sensitive storage
Vortex mixer
Calibrated analytical balance
Pipettors and sterile, low-retention filter tips
Step-by-Step Procedure for a 10 mM Stock Solution:
Calculation:
Molecular Weight (MW) of 3'-Methoxybiphenyl-3-ylamine hydrochloride = 235.71 g/mol
To prepare a 10 mM (0.01 M) stock solution, you will need 2.3571 mg of the compound per 1 mL of solvent.
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 235.71 g/mol * 1000 mg/g = 2.3571 mg.
Weighing:
In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of 3'-Methoxybiphenyl-3-ylamine hydrochloride. For small quantities, it is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent to minimize weighing errors.
Dissolution:
Transfer the weighed compound into a sterile microcentrifuge tube.
Add the calculated volume of sterile DMSO.
Vortex the tube vigorously until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. If necessary, brief warming to 37°C can be applied.
Aliquoting and Storage:
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
Store the aliquots at -20°C or -80°C for long-term stability. While specific stability data is unavailable, this is a standard practice for preserving the integrity of small molecule stock solutions.
Preparation of Working Solutions in Cell Culture Media
The high-concentration stock solution must be diluted to the final desired experimental concentration in your complete cell culture medium.
Key Considerations:
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[3] Higher concentrations can induce apoptosis and affect cell proliferation.[1]
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the compound-treated wells.
Precipitation: Rapidly adding a concentrated DMSO stock to an aqueous medium can sometimes cause the compound to precipitate out of solution. To mitigate this, ensure thorough and immediate mixing.
Step-by-Step Dilution Procedure:
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
Serial Dilution (Recommended): To achieve a low final concentration and ensure homogeneity, a serial dilution approach is recommended.
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution in cell culture medium to create an intermediate stock (e.g., 100 µM).
Final Dilution: Add the appropriate volume of the intermediate stock to your cell culture plates containing the final volume of media to reach the desired working concentration (e.g., 1 µM, 10 µM).
Direct Dilution (for higher working concentrations):
Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of a 10 µM working solution:
(10 mM) * V1 = (10 µM) * (10 mL)
(10,000 µM) * V1 = 100 µM*mL
V1 = 0.01 mL = 10 µL
Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
Mixing: Immediately after adding the compound stock to the medium, mix gently but thoroughly by swirling or pipetting up and down.
pH Check (Optional but advised for hydrochloride salts): The addition of a hydrochloride salt can slightly lower the pH of a weakly buffered solution. Cell culture media are generally well-buffered. However, for high concentrations of the compound, it may be prudent to check the pH of the final working solution and adjust if necessary with sterile, cell-culture grade NaOH or HCl.[5]
Quality Control and Best Practices
Sterility: Always work in a sterile environment (laminar flow hood) and use sterile reagents and equipment to prevent contamination of your cell cultures.
Documentation: Label all stock solution aliquots clearly with the compound name, concentration, solvent, and date of preparation.
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If present, warm the solution to 37°C and vortex to redissolve. If precipitation persists, the stock solution may have exceeded its solubility limit or degraded, and a fresh stock should be prepared.
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to maintain the integrity of the compound.
Troubleshooting
Issue
Possible Cause
Recommended Solution
Compound does not fully dissolve in DMSO.
Concentration is too high.
Prepare a lower concentration stock solution (e.g., 5 mM).
Compound has degraded.
Use a fresh vial of the compound.
Precipitation occurs upon dilution into cell culture medium.
The compound's solubility in the aqueous medium is exceeded.
Lower the final working concentration. Increase the final DMSO concentration slightly (not to exceed cytotoxic levels). Ensure rapid and thorough mixing upon dilution.
Interaction with media components (e.g., serum proteins).
Consider using serum-free media for the initial dilution step if compatible with your cell line.
Observed cytotoxicity in vehicle control.
DMSO concentration is too high.
Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO toxicity curve for your specific cell line.
Contamination of solvent or stock solution.
Use fresh, sterile, cell culture-grade DMSO and prepare a new stock solution under sterile conditions.
Visualization of the Protocol Workflow
Caption: Workflow for the preparation and use of 3'-Methoxybiphenyl-3-ylamine hydrochloride in cell culture.
References
PubChem. (1,1'-Biphenyl)-4-amine, hydrochloride (1:1). Available at: [Link]
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
Organic Chemistry Frontiers (RSC Publishing). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available at: [Link]
Application Note: 3'-Methoxybiphenyl-3-ylamine Hydrochloride in Base-Free, Room-Temperature Suzuki-Miyaura Cross-Coupling
Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced ma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, traditional protocols heavily rely on aryl halides as electrophiles, necessitating elevated temperatures (80–110 °C) and strong inorganic bases (e.g.,
K2CO3
,
Cs2CO3
) to activate the boronic acid for transmetalation. These harsh conditions often lead to the degradation of base-sensitive functional groups and thermal decomposition of the palladium catalyst[2].
3'-Methoxybiphenyl-3-ylamine hydrochloride (CAS: 811842-36-1) presents a powerful alternative as a biaryl building block. Instead of relying on a halogenated electrophile, this substrate leverages its amine hydrochloride moiety for an advanced, highly efficient coupling strategy: in situ diazotization [3].
The Causality of the Chemical Design
By treating the amine hydrochloride with an alkyl nitrite (such as tert-butyl nitrite, t-BuONO), the amine is rapidly converted into an aryl diazonium salt. The pre-existing hydrochloride salt is highly advantageous here; it provides the necessary acidic proton for diazotization without requiring the addition of harsh aqueous acids (like
HBF4
), thereby keeping the reaction medium mild and organic-compatible[3].
Aryl diazonium salts are exceptionally electrophilic. The
C−N2+
bond undergoes oxidative addition with Pd(0) at room temperature, driven by the thermodynamically favorable extrusion of nitrogen gas (
N2
)[4]. This generates a highly reactive, cationic Pd(II) aryl complex. Unlike neutral Pd(II) complexes formed from aryl halides, this cationic intermediate is electrophilic enough to undergo transmetalation with neutral boronic acids. The result is a completely base-free, room-temperature Suzuki cross-coupling , ideal for synthesizing complex terphenyl derivatives while preserving delicate structural motifs[2].
Mechanistic Pathway Visualization
The following diagram illustrates the modified catalytic cycle, highlighting the transition from the amine hydrochloride substrate to the final cross-coupled product.
Figure 1: Base-free Suzuki-Miyaura catalytic cycle via in situ diazotization.
Comparative Performance Data
To contextualize the efficiency of this method, Table 1 summarizes the operational parameters of the diazonium-based protocol utilizing 3'-Methoxybiphenyl-3-ylamine hydrochloride against a traditional aryl bromide coupling.
Table 1: Quantitative Comparison of Suzuki Cross-Coupling Parameters
Parameter
Traditional Halide Coupling
Diazonium-Based Coupling (Current Protocol)
Electrophile Source
Aryl Bromide / Aryl Chloride
3'-Methoxybiphenyl-3-ylamine HCl
Operating Temperature
80 °C – 110 °C
20 °C – 25 °C (Room Temperature)
Base Requirement
2.0 – 3.0 equiv. (
K2CO3
,
NaOH
)
None (Neutral Conditions)
Reaction Time
12 – 24 hours
2 – 4 hours
Visual Progress Indicator
None (Requires constant TLC/HPLC)
Vigorous
N2
gas evolution
Functional Group Tolerance
Poor for base-sensitive esters/amides
Excellent
Experimental Protocol: One-Pot Diazotization and Suzuki Coupling
This protocol details the synthesis of a terphenyl derivative by coupling 3'-Methoxybiphenyl-3-ylamine hydrochloride with 4-fluorophenylboronic acid.
Self-Validating System: This workflow is designed to provide immediate physical feedback. The evolution of nitrogen gas serves as a real-time, visual validation that the oxidative addition step is actively occurring. When effervescence ceases, the rate-determining activation step is complete.
Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with Argon.
Add 3'-Methoxybiphenyl-3-ylamine hydrochloride (235.7 mg, 1.0 mmol) to the flask, followed by 10 mL of the MeOH/THF solvent mixture.
Cool the reaction vessel to 0 °C using an ice-water bath.
Causality Check: Slowly add t-BuONO (143 µL, 1.2 mmol) dropwise via syringe. The reaction relies on the substrate's inherent hydrochloride salt to provide the acidic environment necessary for the nitrite to form the reactive nitrosonium ion (
NO+
).
Stir at 0 °C for 30 minutes. A distinct color change (typically to a deep yellow/orange) validates the successful formation of the aryl diazonium intermediate.
Remove the ice bath and allow the flask to warm to room temperature (20–25 °C).
Add 4-fluorophenylboronic acid (168 mg, 1.2 mmol) directly to the stirring solution.
Add the catalyst,
Pd(OAc)2
(4.5 mg, 2 mol%).
Self-Validation Check: Immediately upon the addition of the palladium catalyst, you will observe vigorous effervescence. This is the extrusion of
N2
gas, confirming that the highly electrophilic diazonium salt is successfully undergoing oxidative addition to the Pd center[4].
Stir the reaction at room temperature. Monitor via Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2 to 4 hours, correlating with the cessation of gas evolution.
Step 3: Work-up and Isolation
Once TLC confirms the consumption of the diazonium intermediate, quench the reaction by adding 15 mL of deionized water.
Extract the aqueous mixture with Ethyl Acetate (
3×15
mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic phase over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Purify the crude terphenyl product via flash column chromatography on silica gel.
Preclinical Formulation and In Vivo Dosing Strategy for Novel Biphenylamine Derivatives: A Focus on 3'-Methoxybiphenyl-3-ylamine Hydrochloride
Introduction & Physicochemical Rationale In early-stage drug discovery, biphenylamine derivatives such as 3'-Methoxybiphenyl-3-ylamine hydrochloride (CAS: 811842-36-1) frequently emerge as high-value synthetic intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Rationale
In early-stage drug discovery, biphenylamine derivatives such as 3'-Methoxybiphenyl-3-ylamine hydrochloride (CAS: 811842-36-1) frequently emerge as high-value synthetic intermediates or primary screening hits for kinase and GPCR targets. Transitioning a small molecule from in vitro biochemical assays to in vivo pharmacokinetic (PK) and efficacy models requires a rigorous understanding of its physicochemical properties.
As a Senior Application Scientist, it is critical to recognize that you are not just dosing a molecule; you are managing its thermodynamic state within a biological system. 3'-Methoxybiphenyl-3-ylamine is a basic amine supplied as an HCl salt (MW: 235.71 g/mol ). While the HCl salt confers excellent aqueous solubility in the vial, the compound is highly susceptible to pH-dependent precipitation in vivo. In the acidic environment of the stomach (pH ~1.5), it remains ionized and soluble. However, upon entering the neutral pH of the intestine (pH ~6.5–7.4), the compound converts to its free base (estimated logP ~2.5–3.0), which can rapidly precipitate, severely limiting oral bioavailability .
To prevent this, formulation strategies must utilize surfactants and suspending agents to maintain supersaturation or ensure uniform dispersion, thereby guaranteeing reliable and reproducible systemic exposure.
Formulation Strategies for Systemic Exposure
The selection of a dosing vehicle is dictated by the route of administration. Intravenous (IV) formulations must be perfect solutions to prevent micro-embolisms, whereas oral (PO) formulations can be suspensions provided they are homogenous.
Table 1: Optimized Vehicle Formulations for Biphenylamine HCl Salts
Route
Recommended Vehicle Formulation
Causality & Scientific Rationale
Max Concentration
IV
5% DMSO + 10% Solutol HS15 + 85% Saline
Co-solvency & Micellization: DMSO dissolves the crystal lattice; Solutol forms micelles to trap the free base at physiological pH, preventing precipitation in the bloodstream.
2–5 mg/mL
PO
0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water
Suspension Stabilization: Tween 80 acts as a wetting agent to prevent particle aggregation. MC increases vehicle viscosity, preventing the compound from settling in the syringe during dosing.
10–50 mg/mL
IP
5% DMSO + 40% PEG400 + 55% Water
Tissue Tolerability: Avoids high concentrations of surfactants which can cause peritoneal inflammation and alter absorption kinetics.
5–10 mg/mL
In Vivo Administration Routes & Dosing Guidelines
Animal welfare and data integrity are inextricably linked. Exceeding maximum dosing volumes causes physiological stress (e.g., gastric distension, acute hypertension) that directly alters absorption, distribution, metabolism, and excretion (ADME) pathways, thereby invalidating your PK data .
Intravenous (IV) - Tail Vein: Used to establish baseline clearance and volume of distribution. The volume must be strictly limited to prevent fluid overload.
Per Os (PO) - Oral Gavage: Used to determine oral bioavailability (
). The compound is delivered directly into the stomach using a bulb-tipped gastric gavage needle.
Intraperitoneal (IP): Often used in early discovery as a surrogate for systemic exposure when PO bioavailability is poor.
This protocol describes a self-validating workflow for determining the PK profile of 3'-Methoxybiphenyl-3-ylamine hydrochloride in C57BL/6 mice.
Phase 1: Formulation & Quality Control (Self-Validation)
Weighing: Accurately weigh 10.0 mg of 3'-Methoxybiphenyl-3-ylamine HCl into a clean glass vial.
IV Vehicle Preparation (2 mg/mL):
Add 250 µL of DMSO and vortex until completely dissolved.
Add 500 µL of Solutol HS15 (pre-warmed to 37°C to liquefy) and vortex for 1 minute.
Slowly add 4.25 mL of sterile saline dropwise while continuously vortexing to prevent localized precipitation.
QC Validation Step: Centrifuge a 200 µL aliquot of the final IV formulation at 10,000 x g for 5 minutes.
Causality: If a pellet forms, the compound has crashed out of solution. Dosing a precipitated IV formulation will cause fatal micro-embolisms. Do not proceed unless the solution remains optically clear.
Phase 2: In Vivo Dosing
Animal Preparation: Fast mice for 4 hours prior to PO dosing.
Causality: Fasting reduces variability in gastric transit time and prevents food-drug binding interactions, ensuring reproducible
Cmax
values. Water should remain available ad libitum.
Administration:
IV Cohort: Restrain the mouse and warm the tail to dilate the lateral tail vein. Inject 5 mL/kg (approx. 125 µL for a 25g mouse) using a 27G needle over 10 seconds.
PO Cohort: Restrain the mouse by the scruff to align the esophagus. Gently pass a 20G bulb-tipped gavage needle into the stomach and administer 10 mL/kg.
Phase 3: Microsampling & Plasma Processing
Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect 20 µL of blood via tail vein microsampling or submandibular bleed into tubes pre-coated with
K2EDTA
.
Causality:
K2EDTA
chelates calcium to prevent coagulation. It is preferred over heparin for amine-containing compounds because heparin can cause ion-suppression artifacts during subsequent LC-MS/MS analysis.
Enzymatic Quenching: Immediately place the blood tubes on wet ice.
Causality: Rapid cooling halts plasma esterases and amidases, preventing ex vivo degradation of the compound before centrifugation.
Plasma Extraction: Centrifuge the blood at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean 96-well plate.
Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS bioanalysis.
Preclinical PK Workflow Visualization
Figure 1: End-to-end preclinical workflow from compound formulation to LC-MS/MS pharmacokinetic analysis.
References
Turner, P.V., Brabb, T., Pekow, C., & Vasbinder, M.A. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available at:[Link]
Diehl, K.H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J.M., & van de Vorstenbosch, C. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. Available at:[Link]
An, L., De Bruyn, T., Pang, J., Ubhayakar, S., Salphati, L., Zhang, X., Liu, L., Li, R., Chan, B., Dey, A., et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals, 17(2), 179. Available at:[Link]
Application
The Synthetic Versatility of 3'-Methoxybiphenyl-3-ylamine Hydrochloride: A Guide for Pharmaceutical Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the biphenyl moiety is recognized as a "privileged structure," a molecular framework that demonstrates binding affin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the biphenyl moiety is recognized as a "privileged structure," a molecular framework that demonstrates binding affinity to a diverse range of biological targets.[1] Its inherent conformational flexibility allows for precise three-dimensional arrangements that can be optimized for potent and selective interactions within protein binding pockets. When functionalized with a reactive amine, as in the case of 3'-Methoxybiphenyl-3-ylamine hydrochloride , this scaffold is transformed into a versatile and highly valuable intermediate for the synthesis of novel therapeutic agents.
This guide provides an in-depth exploration of the applications of 3'-Methoxybiphenyl-3-ylamine hydrochloride in pharmaceutical development. We will delve into detailed protocols for key synthetic transformations, offering not just procedural steps, but also the underlying chemical principles and strategic considerations that inform these methodologies. The protocols outlined herein are designed to be self-validating, with an emphasis on achieving high yields and purity, critical for downstream applications in drug discovery.
Core Applications in Medicinal Chemistry
The primary amine of 3'-Methoxybiphenyl-3-ylamine hydrochloride serves as a synthetic handle for a variety of chemical modifications. This allows for the systematic exploration of the chemical space around the biphenyl core, a crucial process in structure-activity relationship (SAR) studies. The methoxy group also offers a point for potential modification or can influence the electronic properties and metabolic stability of the final compound.
Key applications include, but are not limited to:
Synthesis of Bradykinin B1 Receptor Antagonists: The biphenylamine framework is a key component in the development of potent antagonists for the bradykinin B1 receptor, a target for the treatment of pain and inflammation.[2][3]
Development of Novel Kinase Inhibitors: The biphenyl scaffold can be elaborated to target the ATP-binding sites of various kinases, which are implicated in a multitude of diseases, including cancer.
Creation of Compound Libraries for High-Throughput Screening: The reactivity of the amine allows for its use in parallel synthesis to rapidly generate a diverse library of compounds for screening against a wide array of biological targets.[4]
Detailed Synthetic Protocols
The following protocols provide step-by-step guidance for common and impactful synthetic transformations utilizing 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Protocol 1: N-Acylation to Synthesize Novel Amides
Principle: The primary amine of 3'-Methoxybiphenyl-3-ylamine hydrochloride readily undergoes acylation with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This reaction is fundamental for introducing a wide variety of substituents to probe SAR.
Workflow Diagram:
Caption: Workflow for the N-Acylation of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Materials:
Reagent/Material
Purpose
3'-Methoxybiphenyl-3-ylamine hydrochloride
Starting material
Dichloromethane (DCM), anhydrous
Reaction solvent
Triethylamine (TEA) or DIPEA
Base to neutralize HCl and the hydrochloride salt
Acyl chloride or Carboxylic acid + Coupling Agent (e.g., EDC/HOBt)
Acylating agent
1M HCl solution
Aqueous wash
Saturated NaHCO₃ solution
Aqueous wash
Brine
Aqueous wash
Anhydrous MgSO₄ or Na₂SO₄
Drying agent
Silica gel
Stationary phase for chromatography
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Mobile phase for chromatography
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3'-Methoxybiphenyl-3-ylamine hydrochloride (1.0 eq).
Dissolve the starting material in anhydrous dichloromethane (DCM).
Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and the HCl generated during the reaction.
Cool the reaction mixture to 0°C in an ice bath.
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl-3'-methoxybiphenyl-3-amine.
Causality Behind Experimental Choices: The use of an anhydrous solvent is crucial to prevent hydrolysis of the acyl chloride. The addition of a base is necessary to deprotonate the amine hydrochloride and neutralize the HCl byproduct, driving the reaction to completion. Cooling the initial addition helps to control the exothermic reaction.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Diaryl- and Alkyl-amines
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This protocol allows for the coupling of 3'-Methoxybiphenyl-3-ylamine with a variety of aryl or alkyl halides/triflates, enabling the synthesis of more complex amine derivatives.
Reaction Scheme Diagram:
Caption: General scheme for the Buchwald-Hartwig amination.
Materials:
Reagent/Material
Purpose
3'-Methoxybiphenyl-3-ylamine hydrochloride
Starting material
Aryl/Alkyl Halide or Triflate
Coupling partner
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Catalyst for the cross-coupling reaction
Phosphine Ligand (e.g., XPhos, BINAP)
Stabilizes and activates the catalyst
Strong Base (e.g., NaOt-Bu, K₂CO₃)
Activates the amine and facilitates catalysis
Anhydrous Toluene or Dioxane
Reaction solvent
Diethyl ether
Extraction solvent
Celite
Filtration aid
Procedure:
In an oven-dried Schlenk flask, combine 3'-Methoxybiphenyl-3-ylamine hydrochloride (1.0 eq), the aryl/alkyl halide or triflate (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
Add the base (e.g., NaOt-Bu, 1.4 eq) to the flask.
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Add anhydrous toluene or dioxane via syringe.
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
Cool the reaction to room temperature and dilute with diethyl ether.
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to afford the desired product.
Trustworthiness and Self-Validation: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, and base.[7] It is recommended to perform small-scale test reactions to optimize these conditions for a specific substrate combination. The use of pre-catalysts can also improve reproducibility.
Data Presentation: A Comparative Overview
The following table provides a hypothetical summary of expected outcomes for the acylation of 3'-Methoxybiphenyl-3-ylamine hydrochloride with various acyl chlorides. This data is intended to be illustrative of the types of results that can be achieved.
3'-Methoxybiphenyl-3-ylamine hydrochloride is a potent pharmaceutical intermediate that provides a gateway to a vast chemical space of potentially bioactive molecules. The protocols detailed in this guide for N-acylation and Buchwald-Hartwig amination represent fundamental transformations that can be readily adapted and optimized for the synthesis of diverse compound libraries. By understanding the principles behind these reactions and adhering to rigorous experimental techniques, researchers can effectively leverage this intermediate to accelerate their drug discovery programs. The continued exploration of new coupling partners and reaction conditions will undoubtedly expand the utility of this valuable building block in the ongoing quest for novel therapeutics.
References
Development of Orally Bioavailable and CNS Penetrant Biphenylaminocyclopropane Carboxamide Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm0609789]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/92]
A rational approach to the design and synthesis of a new bradykinin B(1) receptor antagonist. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/10882363/]
Design and synthesis of bradykinin B1 receptor antagonists: Development of potent and selective ligands with modified biphenyl motifs. ResearchGate. [URL: https://www.researchgate.net/publication/250005786_Design_and_synthesis_of_bradykinin_B1_receptor_antagonists_Development_of_potent_and_selective_ligands_with_modified_biphenyl_motifs]
Design and synthesis of bradykinin B1 receptor antagonists: Aryl piperidines as potent and selective replacements for biphenyl scaffolds. ResearchGate. [URL: https://www.researchgate.net/publication/250005788_Design_and_synthesis_of_bradykinin_B1_receptor_antagonists_Aryl_piperidines_as_potent_and_selective_replacements_for_biphenyl_scaffolds]
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [URL: https://www.acs.
Synthesis and biological evaluation of bradykinin B(1)/B(2) and selective B(1) receptor antagonists. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/10882364/]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.
3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/b-003-125712]
Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki-Miyaura-Cross-Coupling-Towards-4-Amino-Nowak-Ben-Asuly/b1a6c4f3e6c0d8b9e6f3e4c4c8e7e1c1c1c1c1c1]
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/286.shtm]
Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. MDPI. [URL: https://www.mdpi.com/1420-3049/29/8/1725]
Technical Support Center: Optimizing Reaction Conditions for 3-(Aminomethyl)phenol Derivatization. Benchchem. [URL: https://www.benchchem.
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7d4e7c4f4a3e7c8d7c1c1]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
Selective alkylation of aminophenols. ResearchGate. [URL: https://www.researchgate.
Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/md/d2md00123a]
Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00441]
Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [URL: https://www.mdpi.com/1420-3049/29/8/1685]
Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c01234]
Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3-(Aminomethyl)phenol. Benchchem. [URL: https://www.benchchem.
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/md/d2md00123a]
Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [URL: http://etheses.dur.ac.uk/14406/]
Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. [URL: https://www.chem.leeds.ac.uk/people/staff/srs/srs-chem-comb.pdf]
The parallel and combinatorial synthesis and screening in drug discovery. Aapptec. [URL: https://www.aapptec.com/the-parallel-and-combinatorial-synthesis-and-screening-in-drug-discovery-s-200.html]
Parallel Synthesis and Library Design. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735412-00025/978-1-84973-541-2]
Multichromic Polymers Containing Alternating Bi(3-Methoxythiophene) and Triphenylamine Based Units with Para-Protective Substituents. Polymers. [URL: https://www.mdpi.com/2073-4360/8/9/333]
Application Note: Preparation and Long-Term Stability of 3'-Methoxybiphenyl-3-ylamine hydrochloride DMSO Stock Solutions
Introduction The reproducibility and reliability of in vitro and in vivo experimental data are fundamentally dependent on the quality and stability of compound stock solutions. 3'-Methoxybiphenyl-3-ylamine hydrochloride...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The reproducibility and reliability of in vitro and in vivo experimental data are fundamentally dependent on the quality and stability of compound stock solutions. 3'-Methoxybiphenyl-3-ylamine hydrochloride is a biphenyl amine derivative utilized in various research applications, including chemical biology and drug discovery. Dimethyl sulfoxide (DMSO) is the most prevalent solvent for creating high-concentration stock solutions of such organic molecules due to its exceptional solvating power for both polar and non-polar compounds.[1][2]
However, the preparation of stable stock solutions is not a trivial matter. Several factors, including solvent purity, storage conditions, and handling procedures, can significantly impact the compound's integrity over time. DMSO itself presents challenges; it is highly hygroscopic, readily absorbing atmospheric moisture, which can lead to compound precipitation and hydrolysis.[1] Furthermore, repeated freeze-thaw cycles can degrade sensitive compounds and introduce water into the stock.[1][3]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and stability validation of 3'-Methoxybiphenyl-3-ylamine hydrochloride stock solutions in DMSO. The protocols herein are designed to be self-validating systems, ensuring the highest degree of accuracy and reproducibility in downstream applications.
Compound Specifications
A thorough understanding of the subject compound's chemical properties is the first step in protocol development.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening. The principles can be adapted for other concentrations.
Pre-Preparation
Safety First: Before handling, review the Safety Data Sheet (SDS) for 3'-Methoxybiphenyl-3-ylamine hydrochloride and DMSO. Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[5]
Equilibrate Reagents: Allow the vial of 3'-Methoxybiphenyl-3-ylamine hydrochloride and the sealed container of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound or into the DMSO.
Calculation
The volume of DMSO required is determined by the desired concentration and the mass of the compound.
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example for 1 mg of Compound:
Mass = 0.001 g
MW = 235.71 g/mol
Concentration = 0.010 mol/L
Volume (L) = 0.001 / (235.71 x 0.010) = 0.000424 L
Volume (µL) = 424.2 µL
Step-by-Step Procedure
Weigh Compound: Place a sterile 1.5 mL microtube on the analytical balance and tare it. Carefully weigh a target amount of 3'-Methoxybiphenyl-3-ylamine hydrochloride (e.g., 1.0 mg) directly into the tube. Record the exact mass.
Add DMSO: Based on the recorded mass, calculate the precise volume of anhydrous DMSO required. Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound.
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.
Expert Insight: For compounds that are difficult to dissolve, sonication in a room temperature water bath for 5-10 minutes can be effective. Avoid excessive heating, as it can accelerate degradation.
Visual Inspection: Hold the tube against a light source to visually confirm that all particulate matter has dissolved and the solution is clear. An incomplete dissolution is a primary source of experimental error.
Aliquoting for Storage: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding microtubes.[1][3]
Labeling: Clearly label each aliquot with the compound name, concentration, solvent (100% DMSO), and preparation date.
Storage: Store the aliquots in a labeled freezer box at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (≥6 months) .[1][3]
Workflow Diagram
Caption: Workflow for preparing DMSO stock solutions.
Protocol: Long-Term Stability Assessment
A self-validating protocol requires empirical evidence of compound stability under the proposed storage conditions. A long-term stability study using a robust analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[6]
Objective
To evaluate the stability of 3'-Methoxybiphenyl-3-ylamine hydrochloride in DMSO over time under various storage and handling conditions.
Simulates potential cold-room storage or shipping conditions.
Light Exposure
+25°C (ambient light)
0, 1, 3, 7 (days)
3
Assesses photosensitivity.
Freeze-Thaw Cycles
-20°C to RT
0, 1, 3, 5, 10 cycles
3
Assesses stability against handling; freeze for ≥12h, thaw at RT for 2h.[6]
Analytical Method: LC-MS
Sample Preparation: At each designated time point, retrieve triplicate samples from their respective conditions. Allow them to equilibrate to room temperature. Dilute a small aliquot into a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration appropriate for LC-MS analysis.
LC-MS Parameters (Example):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: Gradient of Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).
MS Detection: Electrospray Ionization (ESI) in positive ion mode. Monitor the specific m/z for 3'-Methoxybiphenyl-3-ylamine.
Data Analysis:
Calculate the mean peak area of the parent compound for the triplicate samples at each time point and condition.
Determine the percentage of compound remaining by comparing the mean peak area at time t to the mean peak area at time zero (T₀).
A compound is generally considered stable if the percentage remaining is ≥90%. Also, monitor for the appearance of new degradation peaks.
References
Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]
dmsostore. (n.d.). Product Care and Storage. Retrieved from [Link]
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
Kopp, S., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. doi: 10.1007/978-1-61779-364-6_18
Appchem. (n.d.). 3'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride. Retrieved from [Link]
Boger, D. L., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-9. doi: 10.1016/j.bmcl.2004.04.014
Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 141. doi: 10.15227/orgsyn.078.0141
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74866, 3-Methoxyphenethylamine. Retrieved from [Link]
Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 995-1001. doi: 10.1177/1087057108325597
PubChemLite. (n.d.). 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride. Retrieved from [Link]
Google Patents. (2014). CN103553927A - Preparation method of dimethylamine hydrochloride.
Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]
ResearchGate. (2015, May 21). Is there a simple procedure to make HCl salt of amine compound without using HCl gas?. Retrieved from [Link]
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Toray Fine Chemicals Co., Ltd. (n.d.). DMSO. Retrieved from [Link]
KJ Chemicals Corporation. (n.d.). 3-methoxy-N,N-dimethylpropanamide(M-100). Retrieved from [Link]
Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (n.d.). General Information. Retrieved from [Link]
3'-Methoxybiphenyl-3-ylamine hydrochloride cell viability assay development protocol
Application Note & Protocol Development of a Cell Viability Assay for 3'-Methoxybiphenyl-3-ylamine hydrochloride Introduction 3'-Methoxybiphenyl-3-ylamine hydrochloride is a synthetic compound with potential applications...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Development of a Cell Viability Assay for 3'-Methoxybiphenyl-3-ylamine hydrochloride
Introduction
3'-Methoxybiphenyl-3-ylamine hydrochloride is a synthetic compound with potential applications in drug discovery and development. As with any novel chemical entity intended for biological use, a thorough characterization of its cytotoxic profile is a critical first step. This document provides a detailed, field-tested protocol for developing and validating a cell viability assay to determine the effect of 3'-Methoxybiphenyl-3-ylamine hydrochloride on cultured mammalian cells.
The primary objective of this protocol is to establish a robust and reproducible method for quantifying the half-maximal inhibitory concentration (IC50) of the compound. We will focus on the use of a tetrazolium-based colorimetric assay, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a reliable measure of cytotoxicity. This method is widely adopted due to its simplicity, high throughput, and cost-effectiveness.
This guide is designed for researchers, scientists, and drug development professionals. It emphasizes the "why" behind the "how," ensuring a deep understanding of the experimental choices and fostering a self-validating system for reliable data generation.
Assay Principle: The MTT Reduction Pathway
The MTT assay is a cornerstone of in vitro toxicology. Its utility lies in its ability to measure the metabolic activity of a cell population, which is a direct indicator of cell viability. The biochemical mechanism is elegant in its simplicity:
Uptake: The water-soluble, yellow MTT compound is readily taken up by living cells.
Mitochondrial Reduction: Within the mitochondrial inner membrane of viable cells, the enzyme succinate dehydrogenase plays a key role in reducing the tetrazolium ring of MTT. This enzymatic conversion results in the formation of insoluble, purple formazan crystals.
Accumulation: These formazan crystals accumulate within the cytoplasm of the cells.
Solubilization & Quantification: A solubilizing agent, typically dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals, resulting in a colored solution. The absorbance of this solution is then measured at a specific wavelength (typically between 540 and 570 nm) using a spectrophotometer or plate reader. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
The selection of the MTT assay is based on its extensive validation in the scientific literature and its suitability for adherent cell lines, which are commonly used in initial cytotoxicity screening.
Experimental Workflow Overview
The overall process for determining the cytotoxic effect of 3'-Methoxybiphenyl-3-ylamine hydrochloride can be visualized as a sequential workflow. This ensures that each step is logically followed, minimizing variability and maximizing the reliability of the results.
Figure 1: High-level workflow for the cell viability assay development.
Detailed Protocols
Materials and Reagents
Cell Line: A well-characterized and relevant cell line (e.g., HeLa, A549, HEK293). The choice should be guided by the intended therapeutic area of the compound.
Complete Growth Medium: As recommended by the cell line supplier (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
3'-Methoxybiphenyl-3-ylamine hydrochloride: The test compound.
Vehicle Control: A solvent compatible with the compound and non-toxic to the cells at the final concentration used (e.g., sterile DMSO or PBS).
MTT Reagent: 5 mg/mL solution in sterile PBS. This solution should be filter-sterilized and stored protected from light at 4°C for up to one month.
Solubilization Buffer: 10% Triton X-100 in acidic isopropanol (0.1 N HCl).
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
Equipment: Humidified incubator (37°C, 5% CO2), biosafety cabinet, multichannel pipette, microplate reader with a 570 nm filter.
Phase 1: Preparation and Optimization
The choice of cell line is paramount and should be based on the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (human cervical cancer) or A549 (human lung carcinoma) is recommended. Cells should be maintained in a logarithmic growth phase and routinely checked for mycoplasma contamination. All cell culture manipulations must be performed under aseptic conditions in a biosafety cabinet.
To ensure that the cells are in an exponential growth phase during the compound treatment, it is crucial to determine the optimal seeding density. This is achieved by performing a growth kinetics experiment.
Protocol:
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
Culture the cells for the intended duration of the compound exposure (e.g., 24, 48, or 72 hours).
At each time point, perform the MTT assay as described in section 4.3.
Plot the absorbance at 570 nm against the initial number of cells seeded.
The optimal seeding density is the one that results in a sub-confluent monolayer (approximately 70-80% confluency) at the end of the incubation period and yields an absorbance reading in the linear range of the microplate reader (typically 0.8-1.5).
Seeding Density (cells/well)
Absorbance at 24h (570 nm)
Absorbance at 48h (570 nm)
Absorbance at 72h (570 nm)
2,500
0.35
0.78
1.45
5,000
0.65
1.35
2.10 (Over-confluent)
10,000
1.10
1.95 (Over-confluent)
2.30 (Over-confluent)
Table 1: Example data for seeding density optimization for a 72-hour assay. In this example, 2,500 cells/well would be optimal.
Prepare a high-concentration stock solution of 3'-Methoxybiphenyl-3-ylamine hydrochloride (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete growth medium. A common approach is to prepare 2X concentrated working solutions, which will be diluted 1:1 upon addition to the cells in the 96-well plate.
The final concentration range should be broad enough to capture the full dose-response curve, from no effect to complete cell death. A logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) is recommended for initial screening.
Phase 2: Assay Execution Protocol
Cell Plating: Seed the 96-well plate with the optimized number of cells per well in 100 µL of complete growth medium. Leave the peripheral wells filled with 200 µL of sterile PBS to minimize edge effects. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared 2X compound working solutions to the respective wells. Include the following controls:
Vehicle Control: Wells containing cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of the test compound. This represents 100% cell viability.
Positive Control: Wells containing cells treated with a known cytotoxic agent.
Blank Control: Wells containing medium only (no cells). This is used for background subtraction.
Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well. Pipette up and down gently to ensure complete dissolution of the formazan.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Figure 2: Step-by-step execution of the MTT assay in a 96-well plate format.
Phase 3: Data Analysis
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
Normalization: Express the data as a percentage of the vehicle control.
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%. GraphPad Prism or similar software is highly recommended for this analysis.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, each assay should include a set of internal controls:
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative (vehicle) controls.
Reproducibility: The assay should be performed on at least three independent occasions to ensure the reproducibility of the IC50 value.
Positive Control: The consistent performance of the positive control confirms that the assay system is working as expected.
Conclusion
This application note provides a comprehensive and robust protocol for determining the cytotoxic effects of 3'-Methoxybiphenyl-3-ylamine hydrochloride using the MTT assay. By following the detailed steps for optimization, execution, and data analysis, researchers can generate reliable and reproducible IC50 values. This foundational data is essential for the continued development and characterization of this and other novel chemical entities.
References
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.
Source: Journal of Immunological Methods
URL: [Link]
Title: MTT Assay for Cell Viability and Proliferation
Source: Bio-protocol
URL: [Link]
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays
Source: Journal of Biomolecular Screening
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Prevention of Oxidative Degradation of 3'-Methoxybiphenyl-3-ylamine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of 3'-Methoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of 3'-Methoxybiphenyl-3-ylamine hydrochloride. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Here we address common questions and issues that researchers face when working with 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Q1: What are the visible signs of degradation in my sample of 3'-Methoxybiphenyl-3-ylamine hydrochloride?
Q2: My analytical data (NMR, LC-MS) shows unexpected peaks. Could this be due to oxidative degradation?
A2: Yes, the presence of unexpected peaks in your analytical data is a primary indicator of degradation. Aromatic amines can undergo several oxidative side reactions, including nitrosation, nitration, coupling, and dimerization, leading to a variety of by-products.[1]
LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for identifying these degradation products. You may observe species with higher molecular weights corresponding to dimers or oligomers, as well as products incorporating oxygen atoms (e.g., N-oxides).[1][4]
NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton and carbon NMR spectra of a degraded sample will show additional signals, often in the aromatic region, that complicate the spectrum and do not correspond to the parent compound.
If you suspect degradation, a forced degradation study under controlled oxidative conditions (e.g., exposure to a mild oxidant like hydrogen peroxide) can help you identify the characteristic peaks of the degradation products.
Q3: I need to weigh and dispense the compound for my experiment. What is the best way to do this without causing degradation?
A3: The key is to minimize exposure to atmospheric oxygen and moisture.[5] The ideal method for handling air-sensitive solids like this is within an inert atmosphere glovebox.[6][7]
If a glovebox is not available, you can use a Schlenk line or a similar setup to create an inert atmosphere within your weighing vessel.[7][8]
Here is a general workflow for handling the compound outside of a glovebox:
Caption: Workflow for handling air-sensitive compounds.
Q4: What are the optimal storage conditions for 3'-Methoxybiphenyl-3-ylamine hydrochloride?
A4: Proper storage is paramount to long-term stability. The following table summarizes the recommended storage conditions.
Parameter
Recommendation
Rationale
Atmosphere
Inert gas (Argon or Nitrogen)
Displaces oxygen, the primary driver of oxidative degradation.[5][6]
Temperature
Cool, controlled room temperature
Reduces the rate of chemical reactions, including degradation.[8]
Light
Amber glass vial or protected from light
Light can provide the energy to initiate oxidative chain reactions.[6]
Container
Tightly sealed glass vial
Prevents ingress of atmospheric moisture and oxygen.[6][9]
Q5: Can I use antioxidants to prevent the degradation of my compound in solution?
A5: Yes, the use of antioxidants can be an effective strategy, particularly for solutions that may be stored for a period or are part of a formulation. Antioxidants work by scavenging free radicals or reducing oxidizing agents.[10][11]
Common classes of antioxidants include:
Radical Scavengers: Such as butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS).[10]
Reducing Agents: Ascorbic acid (Vitamin C) is a common example.[10]
Chelating Agents: Compounds like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that can catalyze oxidation reactions.[10][12]
The choice and concentration of an antioxidant must be carefully considered and validated for compatibility with your specific application and analytical methods.
Preventative Measures and Protocols
To ensure the integrity of your 3'-Methoxybiphenyl-3-ylamine hydrochloride, a multi-faceted approach focusing on atmosphere control, proper handling, and optimal storage is essential.
Protocol 1: Inert Atmosphere Handling
Handling the compound under an inert atmosphere is the most effective way to prevent oxidation.
Objective: To weigh and prepare a solution of 3'-Methoxybiphenyl-3-ylamine hydrochloride with minimal exposure to air.
Materials:
Glovebox or Schlenk line with a supply of dry, high-purity nitrogen or argon.
Oven-dried glassware (vials, flasks, etc.).
Dry, degassed solvents.
Standard laboratory equipment (spatulas, syringes, needles).
Procedure:
Preparation: Ensure all glassware and equipment are thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas.[5]
Inert Environment: If using a glovebox, ensure oxygen and moisture levels are low (typically <1 ppm).[5] If using a Schlenk line, connect your flask and purge with inert gas by alternating between vacuum and the inert gas supply at least three times.
Weighing: Inside the glovebox or under a positive pressure of inert gas from a Schlenk line, carefully weigh the desired amount of the compound into a tared vessel.
Dissolution: Add the degassed solvent to the vessel containing the compound. If necessary, gently stir until fully dissolved.
Sealing: Securely seal the vessel with a septum or a ground glass stopper while maintaining a positive pressure of inert gas.
Caption: Experimental workflow for inert atmosphere handling.
Protocol 2: Forced Degradation Study
A forced degradation study can help you understand the stability of your compound and identify potential degradation products.
Objective: To intentionally degrade a sample of 3'-Methoxybiphenyl-3-ylamine hydrochloride to identify degradation products.
Materials:
3'-Methoxybiphenyl-3-ylamine hydrochloride
Suitable solvent (e.g., acetonitrile/water)
3% Hydrogen Peroxide (H₂O₂) solution
HPLC-UV/MS system
Procedure:
Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL).[10]
Control Sample: Dilute an aliquot of the stock solution to the final analytical concentration and protect it from light and air. This will be your time-zero (T₀) control.
Stress Condition: To another aliquot of the stock solution, add a small volume of 3% H₂O₂. The exact amount may require optimization.
Incubation: Store the stressed sample at room temperature, protected from light.
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
Quenching (Optional): If the reaction is rapid, you may need to quench it by adding a reducing agent like sodium bisulfite.
Analysis: Analyze the control and stressed samples by HPLC-UV/MS to monitor the decrease of the parent compound and the formation of new peaks.[10]
Understanding the Degradation Pathway
While the specific oxidative degradation pathway for 3'-Methoxybiphenyl-3-ylamine hydrochloride is not extensively documented in the literature, we can infer potential pathways based on the known reactivity of aromatic amines and biphenyl compounds. The primary site of oxidation is the amine group, but the biphenyl core can also be susceptible to degradation, often initiated by enzymatic or chemical oxidation to form hydroxylated intermediates, followed by ring cleavage.[13][14][15][16]
Vertex AI Search. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
Ossila. Air Sensitive Compounds.
Benchchem.
Wang, J., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 120(19).
Chemistry Stack Exchange. (2023, November 4).
Benchchem.
Laskin, J., Laskin, A., & Nizkorodov, S. A. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4209–4216.
Rochelle, G. T., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.
Google Patents. (2012).
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
D'Antona, N., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1675.
NCERT. (2021-22). Amines. Chemistry Part II Textbook for Class XII.
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
Sexton, A. J., & Rochelle, G. T. (2011). Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture. Industrial & Engineering Chemistry Research, 50(2), 667-673.
Google Patents. (2012).
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
ResearchGate. (2021, January 4).
ResearchGate. The degradation pathway of biphenyl into acetyl-CoA and the order of the corresponding genes (bph operon) in Pseudomonas pseudoalcaligenes KF707.
NILU. (2010).
Benchchem. Technical Support Center: Degradation of [1,1'-Biphenyl]-2,2',3,3'-tetrol.
ResearchGate. The Degradation Pathway of Biphenyl.
Laskin, J., Laskin, A., & Nizkorodov, S. A. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4209–4216.
Jo, H., et al. (2021). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society, 143(49), 20958–20967.
troubleshooting precipitation of 3'-Methoxybiphenyl-3-ylamine hydrochloride in aqueous buffers
Welcome to the technical support guide for 3'-Methoxybiphenyl-3-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges rel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 3'-Methoxybiphenyl-3-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the aqueous solubility and handling of this compound. The following question-and-answer guide provides in-depth, evidence-based solutions to common precipitation issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I just added my 3'-Methoxybiphenyl-3-ylamine HCl to a standard phosphate-buffered saline (PBS) at pH 7.4, and it immediately precipitated. What is happening?
A1: This is a classic case of pH-dependent solubility, a critical concept for any ionizable compound.[1][2][3] 3'-Methoxybiphenyl-3-ylamine is an aromatic amine, which is a weak base.[4] The hydrochloride salt form (R-NH₃⁺Cl⁻) is supplied to enhance water solubility. However, this solubility is only maintained in an acidic environment.
The Chemistry: The solubility of a weak base is governed by the equilibrium between its protonated (ionized) form and its neutral (un-ionized) free base form. The protonated form is significantly more soluble in aqueous solutions.[5] The transition between these forms is dictated by the solution's pH and the compound's pKa (the pH at which 50% of the compound is ionized).[1][6]
pKa Estimation: While the exact pKa of 3'-Methoxybiphenyl-3-ylamine hydrochloride is not readily published, the pKa of similar aromatic amines, like aniline, is approximately 4.6.[7] It is therefore highly probable that the pKa of your compound is also in the acidic range (e.g., pH 3.5-5.0).
The Problem at pH 7.4: When you add the hydrochloride salt to PBS at pH 7.4, which is well above its pKa, the equilibrium shifts dramatically towards the neutral, un-ionized free base (R-NH₂). This form is significantly less water-soluble due to its more lipophilic nature, causing it to precipitate out of the solution.[1][3]
The relationship can be visualized as follows:
Caption: pH-Dependent Equilibrium of an Amine Salt.
Q2: How can I correctly prepare an aqueous solution of 3'-Methoxybiphenyl-3-ylamine HCl for my experiment at physiological pH without it precipitating?
A2: The key is to manage the pH during the dissolution and dilution steps. The recommended best practice is the "pH-shift" method, often involving an acidic stock solution.
Protocol: Preparing a Concentrated Stock Solution
Choose an Acidic Solvent: Do not dissolve the compound directly in your final neutral buffer. Instead, prepare a concentrated stock solution (e.g., 10-50 mM) in a solvent where it remains fully protonated and soluble.
Primary Choice: Sterile, deionized water. The HCl salt itself should make the water sufficiently acidic for initial dissolution.
Alternative: If solubility is limited in water, use a dilute acidic solution like 10-50 mM HCl or a pH 4-5 buffer (e.g., acetate or citrate).
Organic Co-solvent (Use with Caution): For very high concentrations, you can dissolve the compound in 100% DMSO first.[8] However, salts can sometimes have lower solubility in pure DMSO than in water. A mix like DMSO/water (1:1) might also be effective. Always be mindful of the final solvent concentration in your assay.[8]
Dissolution: Add the weighed compound to your chosen solvent. Vortex and/or sonicate gently in a water bath until the solid is completely dissolved. Visually inspect for any remaining particulates.
Dilution into Final Buffer: This is the critical step. Perform a serial or single-step dilution of your acidic stock solution into your final, well-stirred experimental buffer (e.g., PBS, HEPES at pH 7.4). The high dilution factor ensures that the final concentration of the compound is below its solubility limit at the final pH, preventing precipitation. By adding the already-dissolved compound to the buffer, you avoid the kinetic insolubility seen when adding the solid directly.[8]
Q3: I'm using a high concentration of NaCl in my buffer. Could this be causing precipitation even if the pH is acidic?
A3: Yes, this is a possibility due to the common-ion effect .[9][10][11]
The Principle: The solubility of an ionic compound (like your hydrochloride salt, R-NH₃⁺Cl⁻) is decreased when a solution already contains one of the ions that make up the compound.[12] In this case, the "common ion" is chloride (Cl⁻).
Mechanism: The dissolution of the salt is an equilibrium process:
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aqueous) + Cl⁻ (aqueous)
According to Le Châtelier's principle, if you add a large excess of a product (Cl⁻ ions from NaCl) to the system, the equilibrium will shift to the left, favoring the solid, undissolved state and causing precipitation of the hydrochloride salt.[11] This can occur even at a pH where the amine is fully protonated.[13]
When to Suspect It: This effect is most pronounced for hydrochloride salts that are only slightly soluble to begin with and in buffers with very high chloride concentrations.[13]
Troubleshooting Steps:
Reduce Chloride: If your experiment allows, try reducing the NaCl concentration in your buffer.
Change the Salt Form: If precipitation persists and high salt is required, consider if the compound is available in a different salt form (e.g., mesylate, sulfate) that would not be subject to the common-ion effect from chloride.[14]
Caption: The Common-Ion Effect on Solubility.
Q4: What are the best buffer choices for working with this compound, and are there any I should avoid?
A4: The ideal buffer maintains the desired pH without directly interacting with or reducing the solubility of your compound.[15]
For Maximum Solubility (Stock Solutions): Use buffers with a pH range well below the compound's estimated pKa.
Acetate Buffer: pH range 3.8 - 5.8
Citrate Buffer: pH range 3.0 - 6.2
For Experiments at Neutral pH: The choice depends on your assay compatibility. Since the compound will be in its less-soluble free base form, you must work at concentrations below its intrinsic solubility limit.
HEPES: pH range 6.8 - 8.2. A good general-purpose biological buffer.
MOPS: pH range 6.5 - 7.9.
Phosphate (PBS): pH range 5.8 - 8.0. Be aware that phosphate ions can sometimes interact with positively charged molecules, though this is less common than with divalent cations.[16]
Buffers to Use with Caution: Highly concentrated buffers can sometimes decrease solubility through a "salting-out" effect, which is distinct from the common-ion effect.[17] If you observe precipitation in a very high molarity buffer, try reducing the buffer concentration.
Summary of Buffer Considerations
Buffer System
Useful pH Range
Suitability for 3'-Methoxybiphenyl-3-ylamine HCl
Notes
Citrate
3.0 - 6.2
Excellent for stock solutions
Maintains protonation and high solubility.
Acetate
3.8 - 5.8
Excellent for stock solutions
Maintains protonation and high solubility.
MES
5.5 - 6.7
Good
Useful for pH ranges near the pKa.
HEPES
6.8 - 8.2
Good for final assays
Widely used, generally non-interactive.
Phosphate (PBS)
5.8 - 8.0
Use with care
Standard, but high [Cl⁻] can cause common-ion effect.
Q5: How can I experimentally determine the solubility of 3'-Methoxybiphenyl-3-ylamine HCl in my specific buffer?
A5: A simple shake-flask equilibrium solubility experiment is the gold standard method.[6] This will determine the thermodynamic solubility limit at your specific conditions.
Protocol: Shake-Flask Solubility Determination
Preparation: Add an excess amount of the solid compound to a known volume of your specific experimental buffer in a sealed, inert container (e.g., a glass vial). "Excess" means adding enough solid so that undissolved particles are clearly visible (e.g., 5-10 mg/mL).
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours may be needed for poorly soluble or slow-dissolving materials.
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated supernatant (the liquid portion) from the solid. This is best done by centrifugation at high speed, followed by careful collection of the supernatant. Filtration through a 0.22 µm syringe filter can also be used, but ensure the filter material does not adsorb your compound.
Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent (e.g., methanol, acetonitrile) and quantify the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV or LC-MS.
Calculation: The measured concentration of the diluted supernatant is the equilibrium solubility of your compound in that buffer at that temperature.
This determined value is your upper concentration limit for preparing solutions directly in that buffer system. For any concentrations above this limit, you must use the stock solution and dilution method described in Q2.
References
Vertex AI Search. (n.d.).
Zhang, T., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]
SciSpace. (2012). Study of pH-dependent drugs solubility in water. Retrieved April 4, 2026. [Link]
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved April 4, 2026. [Link]
Taylor & Francis Online. (n.d.). Common-ion effect – Knowledge and References. Retrieved April 4, 2026. [Link]
PubMed. (n.d.). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Retrieved April 4, 2026. [Link]
PatSnap Eureka. (2025). What Is the Common Ion Effect?. Retrieved April 4, 2026. [Link]
PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved April 4, 2026. [Link]
ResearchGate. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved April 4, 2026. [Link]
PatSnap Eureka. (2025). Common Ion Effect: Significance and symbolism. Retrieved April 4, 2026. [Link]
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved April 4, 2026. [Link]
Scribd. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved April 4, 2026. [Link]
SlidePlayer. (n.d.). Amines. Retrieved April 4, 2026. [Link]
Appchem. (n.d.). 3'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride. Retrieved April 4, 2026. [Link]
DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved April 4, 2026. [Link]
ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved April 4, 2026. [Link]
ResearchGate. (2026). Principle of Common-ion Effect and its Application in Chemistry: a Review. Retrieved April 4, 2026. [Link]
PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved April 4, 2026. [Link]
Springer. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved April 4, 2026. [Link]
Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved April 4, 2026. [Link]
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved April 4, 2026. [Link]
PMC. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. Retrieved April 4, 2026. [Link]
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved April 4, 2026. [Link]
Oakwood Chemical. (n.d.). 3'-Methoxy-biphenyl-4-ylamine. Retrieved April 4, 2026. [Link]
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved April 4, 2026. [Link]
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved April 4, 2026. [Link]
NextSDS. (n.d.). 2'-METHOXY-BIPHENYL-4-YLAMINE HYDROCHLORIDE — Chemical Substance Information. Retrieved April 4, 2026. [Link]
ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved April 4, 2026. [Link]
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved April 4, 2026. [Link]
Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof. Retrieved April 4, 2026.
ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved April 4, 2026. [Link]
PMC. (n.d.). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved April 4, 2026. [Link]
European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved April 4, 2026. [Link]
Technical Support Center: Optimizing the Synthesis of 3'-Methoxybiphenyl-3-ylamine Hydrochloride
Welcome to the technical support center for the synthesis of 3'-Methoxybiphenyl-3-ylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3'-Methoxybiphenyl-3-ylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields. This document is structured as a series of frequently asked questions and in-depth guides that address common challenges encountered in the laboratory.
Synthetic Strategy Overview
The most robust and widely adopted strategy for constructing the 3'-Methoxybiphenyl-3-ylamine core is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and reliable C-C bond formation. The general workflow involves coupling an appropriately substituted aryl halide with an arylboronic acid (or its ester), followed by deprotection (if necessary) and salt formation.
Caption: Troubleshooting flowchart for a low-yielding Suzuki-Miyaura coupling reaction.
Part 2: Purification and Salt Formation
Q4: What is the most effective way to remove residual palladium from my product before salt formation?
Residual palladium is a major concern, especially in pharmaceutical development. Simple filtration through celite is often insufficient.
Aqueous Washes: Washing the organic layer with aqueous solutions of reagents that can complex with palladium is effective. A common method is to wash with a 20% aqueous solution of sodium bisulfite (NaHSO₃) or thiourea.
[1]* Activated Carbon: Stirring the crude product solution with activated carbon can adsorb significant amounts of residual palladium.
Specialized Scavengers: Commercially available silica-based scavengers with thiol or amine functionalities are highly effective at binding and removing residual palladium.
Q5: My hydrochloride salt is oily or difficult to crystallize. How can I obtain a clean, solid product?
This is often an issue of purity or improper solvent choice.
Ensure Purity: The starting free amine must be of high purity. Residual solvents or byproducts from the previous step can inhibit crystallization. Ensure the product is thoroughly purified by column chromatography before attempting salt formation.
Solvent System: The choice of solvent is critical. A common procedure is to dissolve the purified free amine in a non-polar, aprotic solvent like diethyl ether, dichloromethane (DCM), or ethyl acetate. Then, a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in 1,4-dioxane or diethyl ether) is added dropwise with stirring.
[2]* Induce Crystallization: If the salt initially oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal if available, or triturating the oil with a solvent in which it is insoluble (like hexane or pentane) to induce solidification.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point and may require fine-tuning based on specific substrate batches and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a Boc-protected boronic acid to avoid potential catalyst inhibition by the free amine.
Reaction Setup: In an oven-dried Schlenk flask, add 3-Bromoanisole (1.0 eq.), 3-(tert-Butoxycarbonylamino)phenylboronic acid (1.2 eq.), and Potassium Carbonate (K₂CO₃, 2.0 eq.).
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.) or a pre-catalyst/ligand system like Pd(OAc)₂ (0.03 eq.) and SPhos (0.06 eq.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
Solvent Addition: Add degassed solvents. A common system is a 4:1 mixture of Toluene:Water.
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection
Dissolution: Dissolve the purified Boc-protected biphenylamine from the previous step in Dichloromethane (DCM).
Acid Addition: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA, 5-10 eq.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS shows complete consumption of the starting material.
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the free amine.
Protocol 3: Hydrochloride Salt Formation
Dissolution: Dissolve the purified 3'-Methoxybiphenyl-3-ylamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether or a 4.0 M solution of HCl in 1,4-dioxane dropwise. A precipitate should form immediately.
Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid by vacuum filtration.
Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final 3'-Methoxybiphenyl-3-ylamine hydrochloride salt.
Data for Optimization
Systematic screening of reaction parameters is key to maximizing yield. The tables below provide a starting point for this optimization.
Table 1: Comparison of Common Palladium Catalysts & Ligands
Catalyst Precursor
Ligand
Typical Loading (mol%)
Characteristics & Notes
Pd(PPh₃)₄
(Implicit)
2-5%
"First-generation" catalyst. Effective for reactive substrates (iodides, bromides) but may require higher temperatures.
Pd(OAc)₂
SPhos
1-3%
Bulky, electron-rich biarylphosphine ligand. Excellent for less reactive aryl chlorides and bromides. [3]
Pd₂(dba)₃
XPhos
1-3%
Another highly active biarylphosphine ligand, often shows broad substrate scope.
PEPPSI-IPr
(NHC)
1-3%
N-Heterocyclic Carbene (NHC) ligand system. Often highly stable and effective for challenging couplings. [4]
Table 2: Screening of Bases and Solvents
Base
Solvent System (v/v)
Temperature (°C)
Observations
K₂CO₃
Toluene/Water (4:1)
100
A standard, cost-effective choice. Good starting point. [5]
K₃PO₄
1,4-Dioxane/Water (4:1)
100
A stronger base, can sometimes improve yields with less reactive partners.
Cs₂CO₃
THF/Water (4:1)
80
Highly effective but more expensive. Can sometimes allow for lower reaction temperatures.
NaHCO₃
DMF/Water (5:1)
110
A weaker base, useful if substrates are sensitive to stronger bases.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for rational troubleshooting. The reaction proceeds through a well-defined catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
[6][7]
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide.
[6]3. Reductive Elimination: The two organic fragments (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
[6]
By understanding which reaction parameters influence each step, a researcher can make more informed decisions to optimize the reaction. For example, bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.
[3][8]
References
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. DOI:10.1039/C6RE00153J. [Link]
Gao, H., Li, Y., Wang, T., & Zhang, Y. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(10), 1249-1262. [Link]
Valente, C., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4138-4151. [Link]
Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Catalysis, 5(3), 1646-1651. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
Doubleday, W. W., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 891-897. [Link]
identifying and resolving impurities in 3'-Methoxybiphenyl-3-ylamine hydrochloride batches
An In-Depth Guide for Drug Development Professionals Welcome to the technical support center for 3'-Methoxybiphenyl-3-ylamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just prot...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Drug Development Professionals
Welcome to the technical support center for 3'-Methoxybiphenyl-3-ylamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you identify and resolve common purity issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my batches of 3'-Methoxybiphenyl-3-ylamine hydrochloride?
A1: Impurities in 3'-Methoxybiphenyl-3-ylamine hydrochloride typically originate from three main sources: the synthetic route, subsequent degradation, and residual materials. Understanding these will help you anticipate and identify them.
Process-Related Impurities: These arise directly from the chemical synthesis, which often involves a Suzuki-Miyaura coupling reaction.[1]
Unreacted Starting Materials: Such as 3-bromoanisole or 3-aminophenylboronic acid (or their synthetic equivalents).
Homocoupled Byproducts: (e.g., 3,3'-dimethoxybiphenyl) from the self-coupling of boronic acid reagents.
Intermediates: If the synthesis involves a nitro-to-amine reduction, you might find residual nitro-biphenyl precursor.[2]
Positional Isomers: Arising from impure starting materials.
Degradation Products: The amine functional group is susceptible to oxidation, which can lead to colored impurities over time, especially if exposed to air and light.
Residuals:
Catalysts: Trace amounts of palladium from the coupling reaction.
Solvents: Organic solvents used during synthesis and purification (e.g., Toluene, Dioxane, Alcohols).[3]
Here is a summary of common impurities and their likely origins:
Troubleshooting Guide: From Identification to Resolution
Problem 1: My TLC/HPLC shows a significant impurity peak. How do I identify it?
This is the critical first step. A robust analytical workflow is essential for accurate identification before any purification attempts are made.
The following diagram outlines a systematic approach to identifying unknown impurities in your sample.
Caption: Impurity identification workflow.
High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of active pharmaceutical ingredients (APIs).[3]
Objective: To separate the main compound from potential process-related impurities and degradation products.
Methodology:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 columns are excellent for separating moderately polar compounds like biphenyl derivatives.[5][6]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, improving the peak shape of the amine hydrochloride.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient: Start with a higher concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 20-30 minutes. This will elute non-polar impurities first, followed by the more polar main compound.
Flow Rate: 1.0 mL/min.
Detection: UV detector at 254 nm. The biphenyl system provides strong chromophores for UV detection.
Sample Preparation: Dissolve the hydrochloride salt in a 50:50 mixture of water and acetonitrile to ensure complete dissolution.
Problem 2: My product is off-color and my analysis shows multiple minor impurities. How can I purify my bulk material?
Once you have an idea of what your impurities are, you can select an appropriate purification strategy. For amine hydrochlorides, you have several powerful options.
Caption: Selecting the right purification method.
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid crystalline product. The key is choosing a solvent where the product is soluble when hot but sparingly soluble when cold.[7] For amine hydrochlorides, alcohols are often a good choice.[8]
Objective: To obtain high-purity crystalline material by separating the product from soluble impurities.
Recommended Solvent Systems:
2-Propanol (Isopropanol): Often the preferred choice.[8]
Ethanol/Diethyl Ether: Dissolve in minimal hot ethanol and add ether until turbidity persists, then cool.
Methanol/Acetone: Similar to the ethanol/ether system.[9]
Methodology (Using 2-Propanol):
Place the impure hydrochloride salt in an Erlenmeyer flask with a stir bar.
Add a small amount of 2-propanol and heat the mixture to a gentle boil with stirring.
Continue adding small portions of hot 2-propanol until the solid just dissolves completely. Avoid adding excess solvent.
If the solution is colored, this is the point to add a small amount of activated charcoal and boil for another 2-3 minutes.
If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize yield.
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 2-propanol.
Dry the purified crystals under vacuum.
This classic technique leverages the difference in solubility between the amine freebase (soluble in organic solvents) and its hydrochloride salt (soluble in aqueous solutions).[7] It is exceptionally effective at removing non-basic organic impurities and polar inorganic materials.
Objective: To separate the amine from non-basic impurities by converting it to its freebase form.
Methodology:
Basification: Dissolve the impure hydrochloride salt in water. Transfer the solution to a separatory funnel. Slowly add a base (e.g., 2M NaOH solution) until the pH is >10. The freebase may precipitate or form an oil.
Extraction: Extract the aqueous layer with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x volumes). The organic freebase will move into the organic layer.
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
Re-formation of Salt: Bubble anhydrous HCl gas through the dried organic solution, or add a solution of HCl in a solvent like dioxane or 2-propanol.[10][11] The pure hydrochloride salt will precipitate out of the organic solvent.
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., ether), and dry under vacuum.
Caption: Acid-base extraction and re-salting workflow.
References
Process for the preparation of biphenylamines. (WO2021014437A1). Google Patents.
Preparation method of methoxylamine hydrochloride. (CN110922341A). Google Patents.
Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. Retrieved from [Link]
Recovery of amines from by-product chloride salts. (US4670232A). Google Patents.
Impurity Analysis. Emery Pharma. Retrieved from [Link]
Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. Retrieved from [Link]
Analytical Methods. RSC Publishing. Retrieved from [Link]
Synthesis of 3-methoxy biphenyl. PrepChem.com. Retrieved from [Link]
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Retrieved from [Link]
Biphenyl Impurities and Related Compound. Veeprho. Retrieved from [Link]
3'-Methoxy-biphenyl-4-ylamine. Oakwood Chemical. Retrieved from [Link]
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]
Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]
Method for synthesizing methoxamine hydrochloride. (CN101357895B). Google Patents.
Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from [Link]
Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Retrieved from [Link]
Process for the preparation of biphenylamines. (US20220380321A1). Google Patents.
Preparation method for methoxylamine hydrochloride. (CN102976968A). Google Patents.
Synthesis of Biologically Active N-Substituted (Biphenyl) Amides. Asian Journal of Chemistry. Retrieved from [Link]
Synthesis of Some Substituted Biphenyls. JACS. Retrieved from [Link]
GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. Retrieved from [Link]
Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. PMC. Retrieved from [Link]
Biphenyl Purification: Chromatography Lab. Studylib. Retrieved from [Link]
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Retrieved from [Link]
Technical Support Center: Enhancing the Bioavailability of 3'-Methoxybiphenyl-3-ylamine Hydrochloride Formulations
Welcome to the dedicated technical support center for 3'-Methoxybiphenyl-3-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for 3'-Methoxybiphenyl-3-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance and practical solutions to overcome the bioavailability challenges associated with this compound. As your partner in development, we aim to equip you with the scientific rationale and experimental workflows necessary to unlock the full therapeutic potential of your molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Question 1: What are the primary physicochemical properties of 3'-Methoxybiphenyl-3-ylamine hydrochloride that influence its oral bioavailability?
Answer: 3'-Methoxybiphenyl-3-ylamine hydrochloride is a salt, which generally improves aqueous solubility compared to its free base form.[1] However, several factors can still limit its oral bioavailability. The biphenyl structure contributes to its lipophilicity, which can lead to poor dissolution in gastrointestinal fluids, especially if it converts to the less soluble free base in the higher pH of the small intestine. Furthermore, like many amine-containing compounds, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall.[2] These transporters actively pump the drug back into the intestinal lumen, reducing its net absorption.[2] Its metabolic stability is also a key consideration, as it may undergo first-pass metabolism in the gut wall and liver.
Question 2: Why is my in-vivo exposure lower than predicted from in-vitro dissolution studies?
Answer: This is a classic in-vitro-in-vivo correlation (IVIVC) challenge. Several factors can contribute to this discrepancy:
Precipitation in the GI Tract: While the hydrochloride salt may dissolve readily in the acidic environment of the stomach, it can precipitate as the less soluble free base when it enters the more neutral pH of the small intestine, the primary site of drug absorption.
Efflux Transporter Activity: The compound may be actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp), a mechanism not typically accounted for in standard dissolution tests.[2]
First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the intestinal wall or the liver before reaching systemic circulation, reducing the amount of active drug available.
Poor Permeability: Despite its lipophilicity, the molecule's specific structure might inherently limit its passive diffusion across the intestinal epithelium.
Question 3: What are the initial formulation strategies I should consider for a compound like this?
Answer: For a compound with low solubility, the primary goal is to enhance and maintain its concentration in a dissolved state at the site of absorption.[3][4][5][6] Initial strategies to explore include:
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution, potentially improving the dissolution rate.[1][7]
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its apparent solubility and dissolution.[8][9][10][11]
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can help solubilize the drug and maintain it in a dissolved state throughout its transit in the GI tract.[12][13][14][15]
pH Modification: Including pH modifiers in the formulation can help maintain a lower local pH to keep the hydrochloride salt ionized and more soluble.[1][16]
Section 2: Troubleshooting Formulation Challenges
This section provides detailed, step-by-step guides to address specific experimental hurdles.
Troubleshooting Guide 1: Poor Aqueous Solubility and Dissolution Rate
Issue: You are observing low and variable dissolution profiles for your initial powder-in-capsule formulation, even in simulated gastric fluid.
Causality: The intrinsic solubility of the free base form of 3'-Methoxybiphenyl-3-ylamine is likely very low. While the hydrochloride salt improves this, conversion to the free base at higher pH values can lead to precipitation. The dissolution rate is governed by the Noyes-Whitney equation, where the drug's surface area is a key parameter.[17]
Workflow for Developing an Amorphous Solid Dispersion (ASD)
This workflow aims to overcome both solubility and dissolution rate limitations by stabilizing the drug in a high-energy amorphous state.[8][9][10][11]
Step-by-Step Protocol:
Polymer and Solvent Screening:
Select a range of polymers (e.g., PVP K30, HPMC-AS, Soluplus®).
Conduct film-casting studies to assess drug-polymer miscibility and the physical stability of the amorphous form.
Identify a suitable solvent system (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.
Spray Drying Process:
Prepare a solution of the drug and the selected polymer (e.g., 1:2 or 1:3 drug-to-polymer ratio) in the chosen solvent.
Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to produce a fine, dry powder.[17][18]
Characterize the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
In-Vitro Dissolution Testing:
Perform dissolution testing of the ASD powder in a USP II apparatus.
Use a multi-stage dissolution medium that mimics the GI tract pH transition (e.g., 2 hours in simulated gastric fluid pH 1.2, followed by a switch to simulated intestinal fluid pH 6.8) to assess if supersaturation can be maintained without precipitation.
Compare the dissolution profile of the ASD to the unformulated drug.
Data Presentation: Expected Dissolution Profiles
Formulation
% Drug Dissolved at 30 min (pH 1.2)
% Drug Dissolved at 90 min (pH 6.8)
Observations
Unformulated API
45%
20% (Precipitation observed)
Rapid initial dissolution followed by precipitation upon pH shift.
Good initial dissolution, but less effective at inhibiting precipitation.
Caption: Mechanism of P-gp efflux and its inhibition at the intestinal wall.
Section 3: References
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics. Available from:
Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. Available from:
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Cayman Chemical. Available from:
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Advanced Pharmaceutical Bulletin. Available from:
Optimizing oral drug delivery using lipid based formulations. Journal of Pharmaceutical Investigation. Available from:
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from:
P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland. Available from:
Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. PMC. Available from:
Solubility enhancement with amorphous solid dispersions. Seppic. Available from:
Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Available from:
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from:
Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Available from:
Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. Available from:
Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. Available from:
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from:
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from:
Efflux transporter: Role of P-glycoprotein (P-gp) on intestinal absorption and species differences of its substrate recognition. Journal of Pharmacological Sciences. Available from:
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from:
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Available from:
Quantitative prediction of pharmacokinetic properties of drugs in humans: Recent advance in in vitro models to predict the impact of efflux transporters in the small intestine and blood-brain barrier. PubMed. Available from:
Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. PubMed. Available from:
Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics - ACS Publications. Available from:
The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich. Available from:
Cell-based in vitro models for predicting drug permeability. PubMed. Available from:
In vitro models of the human intestine for better prediction of drug absorption, pre-systemic metabolism, and bioavailability. Uppsala University Publications. Available from:
(3'-methoxy-3-biphenylyl)amine hydrochloride. Sigma-Aldrich. Available from:
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from:
Strategies to improve oral drug bioavailability. PubMed. Available from:
Strategies to improve oral bioavailability. ResearchGate. Available from:
Strategies to improve oral drug bioavailability. Semantic Scholar. Available from:
Prioritizing oral bioavailability in drug development strategies. PMC. Available from:
reducing off-target cytotoxicity of 3'-Methoxybiphenyl-3-ylamine hydrochloride in cellular assays
A a Senior Application Scientist, this guide provides a structured approach to troubleshooting and reducing off-target cytotoxicity for novel small molecules, such as 3'-Methoxybiphenyl-3-ylamine hydrochloride, in cellul...
Author: BenchChem Technical Support Team. Date: April 2026
A a Senior Application Scientist, this guide provides a structured approach to troubleshooting and reducing off-target cytotoxicity for novel small molecules, such as 3'-Methoxybiphenyl-3-ylamine hydrochloride, in cellular assays.
Given the limited specific data available for 3'-Methoxybiphenyl-3-ylamine hydrochloride, this document focuses on the fundamental principles and validated strategies applicable to any small molecule exhibiting unintended cytotoxic effects. The goal is to provide researchers, scientists, and drug development professionals with a robust framework for identifying, understanding, and mitigating off-target cytotoxicity to ensure the generation of reliable and translatable data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering unexpected cytotoxicity.
Q1: What is the difference between on-target and off-target cytotoxicity?
A1:
On-target cytotoxicity is the intended cell-killing effect of a compound that results from its interaction with the primary biological target. This is the desired outcome for cytotoxic drugs, such as chemotherapeutics.
Q2: My compound is showing cytotoxicity at concentrations where I don't expect to see an effect on my primary target. What is the first step?
A2: The first step is to perform a careful dose-response analysis. This involves testing a wide range of compound concentrations to determine the precise EC50/IC50 values for both the desired biological effect and cytotoxicity.[4] A significant window between the efficacy and cytotoxicity dose-response curves suggests a potential for on-target effects at lower concentrations, while overlapping curves may indicate off-target issues.
Q3: What are some common causes of off-target cytotoxicity?
A3: Off-target cytotoxicity can arise from several factors, including:
Lack of Specificity: The compound may bind to multiple proteins or receptors that share structural similarities with the intended target.[2]
Reactive Metabolites: The compound may be metabolized by cells into reactive species that can cause cellular damage.
Mitochondrial Toxicity: The compound may interfere with mitochondrial function, a common source of off-target effects for many drugs.[5][6]
Disruption of General Cellular Processes: The compound could interfere with essential cellular functions like protein synthesis or DNA replication in a non-specific manner.
Q4: How can I begin to differentiate between apoptosis and necrosis?
A4: A combination of methods is often necessary to distinguish between these two forms of cell death.[7][8]
Morphological Assessment: Apoptosis is characterized by cell shrinkage and membrane blebbing, while necrosis involves cell swelling and membrane rupture.[9]
Flow Cytometry: Using dyes like Annexin V (stains for apoptosis) and Propidium Iodide (PI) (stains for loss of membrane integrity, a feature of late apoptosis and necrosis) can help differentiate these populations.[10]
Biochemical Assays: Measuring the activity of caspases, which are key mediators of apoptosis, can provide strong evidence for this pathway.[11][12][13]
Troubleshooting Guide: A Step-by-Step Approach
This section provides a more in-depth, problem-oriented guide for researchers actively troubleshooting off-target cytotoxicity.
Problem 1: High cytotoxicity is observed across multiple cell lines, even those not expressing the intended target.
Plausible Cause: This strongly suggests a general, off-target mechanism of cell death.
Troubleshooting Steps:
Confirm Compound Integrity and Purity: Ensure the compound is what you think it is and is free from cytotoxic contaminants.
Vehicle Control: Run a vehicle-only control (e.g., DMSO) at the highest concentration used for the compound to rule out solvent-induced toxicity.
Mitochondrial Toxicity Assessment: Perform assays to check for mitochondrial dysfunction, a common off-target liability.[5][6][14] The JC-1 assay, which measures mitochondrial membrane potential, is a widely used method.[15][16][17][18][19]
Counterscreening: Test the compound in a cell line known to lack the intended target. If cytotoxicity persists, it's a clear indication of off-target effects.
Problem 2: The therapeutic window (the concentration range between efficacy and toxicity) is very narrow or non-existent.
Plausible Cause: The on-target and off-target effects may be occurring at similar concentrations, or the on-target effect itself may be leading to a cytotoxic phenotype.
Troubleshooting Steps:
Target Engagement Assay: Confirm that the compound is binding to its intended target at the concentrations where efficacy is observed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[20][21][22][23][24]
Knockout (KO) Cell Lines: Use CRISPR-edited cell lines that do not express the target protein.[25][26][27] If the compound is still toxic in these cells, the cytotoxicity is off-target.[1][3][28]
Time-Course Analysis: The timing of cytotoxicity assays is crucial. Perform a time-course experiment to see if the desired effect can be observed at earlier time points before significant cytotoxicity occurs.[29]
Problem 3: Inconsistent results are observed between experiments.
Plausible Cause: Variability in cell health, passage number, or assay conditions can lead to inconsistent results.[30]
Troubleshooting Steps:
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[30]
Optimize Seeding Density: Cell density can significantly impact the results of cytotoxicity assays.[31] Perform an optimization experiment to find the ideal seeding density for your cell line and assay.
Assay Controls: Always include positive and negative controls in your experiments to ensure the assay is performing as expected.
Key Experimental Protocols
Protocol 1: Dose-Response Curve Analysis for On-Target vs. Off-Target Effects
This protocol helps to determine the concentration at which the compound elicits its desired biological effect versus its cytotoxic effect.
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
Compound Dilution: Prepare a serial dilution of the compound in culture medium. A common approach is a 10-point, 3-fold dilution series.
Treatment: Treat the cells with the compound dilutions and incubate for a relevant time period (e.g., 24, 48, or 72 hours).
Parallel Assays:
Efficacy Assay: In one set of plates, perform an assay to measure the desired biological effect (e.g., inhibition of a specific signaling pathway).
Cytotoxicity Assay: In a parallel set of plates, perform a cytotoxicity assay (e.g., CellTiter-Glo®, MTT, or a DNA-binding dye-based assay).[32]
Data Analysis: Plot the dose-response curves for both efficacy and cytotoxicity.[4] The separation between these curves represents the therapeutic window.
Parameter
Description
Ideal Outcome
Efficacy EC50
Concentration for 50% of the maximal desired effect.
As low as possible.
Cytotoxicity CC50
Concentration for 50% cell death.
As high as possible.
Therapeutic Index
CC50 / EC50
A large value, indicating a wide separation between efficacy and toxicity.
CETSA is a method to verify that a compound binds to its target protein in a cellular context.[20][21][23]
Cell Treatment: Treat intact cells with the compound at various concentrations, including a vehicle control.
Heat Challenge: Heat the cell lysates at a range of temperatures.[20][21] Ligand-bound proteins are generally more resistant to heat-induced denaturation.
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[22]
Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]
Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1 Staining
This protocol assesses mitochondrial health, a common off-target liability.[6]
Cell Culture and Treatment: Culture cells and treat them with your compound for the desired time. Include a positive control that depolarizes mitochondria (e.g., CCCP).[15][17]
JC-1 Staining: Add JC-1 staining solution to the cells and incubate.[16][18]
Analysis: Analyze the cells using fluorescence microscopy or a plate reader.
Healthy cells: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.[15][19]
Apoptotic/Unhealthy cells: In cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.[15][19]
Quantification: The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[17] A decrease in this ratio suggests mitochondrial toxicity.
Visualizations
Caption: On-target vs. off-target effects of a small molecule.
References
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]
Apoptosis vs Necrosis. Purdue University Cytometry Laboratories. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. ACS Publications. [Link]
QUANTIFICATION OF APOPTOSIS AND NECROSIS BY FLOW CYTOMETRY. Taylor & Francis Online. [Link]
Mitochondrial Toxicity and Functional Assays. ImQuest BioSciences. [Link]
Quantification of apoptosis and necrosis by flow cytometry. PubMed. [Link]
Technical Support Center: Long-Term Storage and Stability of 3'-Methoxybiphenyl-3-ylamine Hydrochloride
Welcome to the technical support center for 3'-Methoxybiphenyl-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stabili...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3'-Methoxybiphenyl-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound in your experiments. Given the absence of extensive, publicly available stability data for this specific molecule, this document synthesizes information from established principles of pharmaceutical stability testing, the chemistry of aryl amine hydrochlorides, and supplier-provided data to offer best practices and troubleshooting advice.
Section 1: Compound Profile & Key Properties
A clear understanding of the compound's properties is the first step in ensuring its stability.
This section addresses the most common questions regarding the storage and handling of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Q1: What are the official recommended long-term storage conditions for this compound?
A1: There is conflicting information from commercial suppliers, with some recommending refrigerated storage and others indicating room temperature storage.[1][2] In the absence of a specific, validated shelf-life from the manufacturer, the most scientifically prudent approach is to store the compound in a well-sealed container, protected from light, in a desiccator at refrigerated temperatures (2-8°C).
Causality: The hydrochloride salt form is inherently more stable than the free amine base because the protonation of the nitrogen atom's lone pair of electrons reduces its susceptibility to oxidation. However, aryl amines as a class can be sensitive to environmental factors.[3] Refrigerated and desiccated conditions minimize the rates of potential degradation reactions by reducing thermal energy and ambient moisture.[4]
Q2: My supplier's data sheet says "Store at Room Temperature." Can I trust this for long-term storage?
A2: While the compound may be stable at room temperature for short periods (e.g., during shipping and routine handling), defining "long-term" is critical. For non-GMP research purposes, if stored meticulously, room temperature may be acceptable, but it carries risks. For GMP or long-term reference standard use, this is not recommended without performing your own stability studies.
Key Risks at Room Temperature:
Oxidation: Atmospheric oxygen can promote the oxidation of the amine group, a process accelerated by light and heat.[5][6] This is often the primary degradation pathway for aromatic amines and can lead to the formation of colored impurities.
Humidity: The compound is a salt and may be hygroscopic. Moisture absorption can lead to physical changes (clumping) and can accelerate chemical degradation.[4]
Thermal Degradation: While more significant at elevated temperatures, the cumulative effect of room temperature fluctuations over months or years can contribute to degradation.[6]
Q3: How can I visually identify if my compound has degraded?
A3: Visual inspection is the first line of defense. Look for:
Color Change: Pure aryl amines are often colorless or off-white. A change to yellow, brown, or pink is a strong indicator of oxidation.
Clumping or Caking: This suggests moisture absorption.[7]
Change in Solubility: If the compound is more difficult to dissolve than a fresh batch, it may indicate the formation of less soluble degradation products or polymers.
If you observe any of these changes, it is crucial to re-qualify the material using an analytical technique like HPLC before use.[7]
Q4: What are the most probable chemical degradation pathways for this molecule?
A4: The structure suggests two primary areas of susceptibility: the aromatic amine and the methoxy ether group.
Oxidation of the Amine: This is the most likely pathway. It can proceed through various mechanisms to form N-oxides, nitrosamines (in the presence of nitrous acid), or colored dimeric/polymeric impurities. Exposure to air and light are major contributors.[5][6]
Hydrolysis of the Methoxy Group: While the aryl ether bond is generally stable, it can be cleaved under harsh acidic or basic conditions, which are typical in forced degradation studies. This is less likely to occur under normal storage conditions.
Biphenyl Ring Degradation: The biphenyl core is very stable and is unlikely to degrade under typical storage conditions but can be metabolized by certain biological systems.[8]
Below is a diagram illustrating the primary environmental stressors and potential degradation products.
A Comparative Analysis of Positional Isomers: 3'-Methoxybiphenyl-3-ylamine vs. 4'-Methoxybiphenyl-3-ylamine in Receptor Binding Affinity
The Critical Influence of Methoxy Group Positioning The methoxy (-OCH₃) group is a ubiquitous functional group in medicinal chemistry, valued for its ability to modulate a molecule's electronic and steric profile. Its ox...
Author: BenchChem Technical Support Team. Date: April 2026
The Critical Influence of Methoxy Group Positioning
The methoxy (-OCH₃) group is a ubiquitous functional group in medicinal chemistry, valued for its ability to modulate a molecule's electronic and steric profile. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions. The position of the methoxy group on the biphenyl scaffold of these amines is anticipated to be a key determinant of their binding affinity for a given protein target. The electronic influence of the methoxy group is dual in nature, exerting an electron-withdrawing inductive effect and an electron-donating resonance effect.[1] This duality can influence the acidity or basicity of the nearby amine group and the overall electron distribution of the aromatic rings, which are crucial for molecular recognition by a receptor.
For the purpose of this comparative guide, we will hypothesize a common biological target for these biphenyl-amine scaffolds: a G-protein coupled receptor (GPCR), such as a serotonin (5-HT) or dopamine (D) receptor. The biphenyl-amine motif is a known pharmacophore for a variety of central nervous system (CNS) targets. The following table outlines the structures of the two isomers.
Compound
Structure
3'-Methoxybiphenyl-3-ylamine
4'-Methoxybiphenyl-3-ylamine
Hypothetical Binding Affinity Comparison at a Serotonergic Receptor
Let us consider a hypothetical scenario where both compounds are evaluated for their binding affinity at the human serotonin 2A receptor (5-HT₂ₐR), a well-characterized GPCR involved in numerous physiological and pathological processes. The binding pocket of the 5-HT₂ₐR is known to have specific regions that accommodate aromatic systems and can form hydrogen bonds with ligands.
Based on general SAR principles for ligands targeting aminergic GPCRs, the following hypotheses can be posited:
4'-Methoxybiphenyl-3-ylamine: The methoxy group at the 4'-position (para) can exert a strong electron-donating effect through resonance across the biphenyl system. This increased electron density on the distal phenyl ring might enhance π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket. Furthermore, the para position is often more sterically accessible, potentially allowing for an optimal fit.
3'-Methoxybiphenyl-3-ylamine: With the methoxy group at the 3'-position (meta), the resonance effect on the distal ring is less pronounced compared to the para position. The inductive electron-withdrawing effect may have a more localized influence.[1] This altered electronic and steric profile could lead to a different binding orientation within the receptor. It is plausible that the 3'-methoxy isomer may exhibit a lower affinity if the binding pocket has a strong preference for the electronic and steric properties conferred by a para-substituent.
This hypothetical comparison underscores the necessity of empirical testing to determine the actual binding affinities. The following sections detail the experimental workflows for two gold-standard techniques used to quantify ligand-receptor interactions.
Experimental Protocols for Determining Binding Affinity
To empirically assess the binding affinities of 3'-Methoxybiphenyl-3-ylamine and 4'-Methoxybiphenyl-3-ylamine, two complementary biophysical techniques are recommended: a competitive radioligand binding assay and surface plasmon resonance (SPR).
Competitive Radioligand Binding Assay
This technique is a cornerstone of pharmacology for quantifying the affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Objective: To determine the inhibitory constant (Kᵢ) of each isomer for a specific receptor, for instance, the 5-HT₂ₐR.
Workflow Diagram:
Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology:
Receptor Preparation:
Culture a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[2]
Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[2]
Competitive Binding Experiment:
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐR) to each well.[3]
Add a range of concentrations of the unlabeled test compounds (3'- and 4'-Methoxybiphenyl-3-ylamine hydrochloride).
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known saturating ligand.
Add the membrane preparation to initiate the binding reaction.
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.[3]
Separation and Detection:
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Calculate the Kᵢ value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[3]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[4][5][6] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Objective: To determine the association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₐ) for the binding of each isomer to the purified receptor protein.
Workflow Diagram:
Workflow for a Surface Plasmon Resonance (SPR) Experiment.
Step-by-Step Methodology:
Preparation:
Express and purify the target receptor protein. This is often the most challenging step for membrane proteins like GPCRs, which may require solubilization in detergents and reconstitution into a more stable form.
Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard coupling chemistry, such as amine coupling.[6]
Prepare precise serial dilutions of the 3'- and 4'-Methoxybiphenyl-3-ylamine hydrochlorides in a suitable running buffer. The buffer should contain a small percentage of a solvent like DMSO if the compounds have limited aqueous solubility.[4]
SPR Analysis:
Equilibrate the system by flowing the running buffer over the sensor surface until a stable baseline is achieved.
Inject a specific concentration of the analyte (one of the isomers) over the sensor surface for a defined period to monitor the association phase.
Replace the analyte solution with running buffer to monitor the dissociation of the analyte-receptor complex.
After the dissociation phase, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
Repeat this cycle for all concentrations of both isomers, including a zero-concentration (buffer only) injection for double referencing.
Data Analysis:
The instrument software generates sensorgrams, which plot the binding response (in Resonance Units, RU) against time.
Process the raw data by subtracting the reference surface signal and the buffer blank injection signal.
Globally fit the processed sensorgrams for all analyte concentrations to a suitable kinetic binding model (e.g., a 1:1 Langmuir model).
This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (kₔ).
The equilibrium dissociation constant (Kₐ), a measure of affinity, is then calculated as the ratio of kₔ to kₐ.
Signaling Pathway Context: GPCR Activation
The binding of a ligand to a GPCR, such as the 5-HT₂ₐR, initiates a cascade of intracellular signaling events. Understanding this pathway provides a functional context for the binding affinity data.
Canonical Gq-coupled GPCR Signaling Pathway.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated G-protein (for 5-HT₂ₐR, this is typically Gαq/11).[7] The activated G-protein then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of downstream cellular responses. A higher binding affinity may correlate with a greater potency in eliciting these functional responses.
Conclusion
While the precise binding affinities of 3'-Methoxybiphenyl-3-ylamine and 4'-Methoxybiphenyl-3-ylamine remain to be experimentally determined, this guide provides a robust framework for their comparative evaluation. By understanding the principles of structure-activity relationships, researchers can form rational hypotheses about the influence of positional isomerism. The detailed protocols for competitive radioligand binding assays and surface plasmon resonance offer clear, actionable pathways to obtain the empirical data needed to validate these hypotheses. Such studies are fundamental to the iterative process of drug design, where even the slightest structural modification can be the key to unlocking enhanced potency and selectivity.
References
Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). White Paper. Available at: [Link]
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell. Available at: [Link]
Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2020). Methods in Molecular Biology. Available at: [Link]
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2020). Frontiers in Pharmacology. Available at: [Link]
New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. (1998). Journal of Medicinal Chemistry. Available at: [Link]
Initial SAR studies of biphenyl derivatives. ResearchGate. Available at: [Link]
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. (2000). Journal of Medicinal Chemistry. Available at: [Link]
3'-Methoxy-biphenyl-4-ylamine. Oakwood Chemical. Available at: [Link]
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Molbank. Available at: [Link]
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. Available at: [Link]
G protein-coupled receptor. Wikipedia. Available at: [Link]
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023). Journal of Analytical & Pharmaceutical Research. Available at: [Link]
4-Methoxy-3'-methylbiphenyl. PubChem. Available at: [Link]
A Comparative Guide to a Validated HPLC Method for the Quantification of 3'-Methoxybiphenyl-3-ylamine Hydrochloride
This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3'-Methoxybiphenyl-3-ylamine hydrochloride. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: April 2026
This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3'-Methoxybiphenyl-3-ylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth technical comparison of the method's performance against the stringent criteria set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Beyond a mere recitation of protocols, this guide explains the scientific rationale behind the experimental choices, ensuring a deep understanding of the method's capabilities and limitations.
The Analytical Challenge & Method Development Rationale
3'-Methoxybiphenyl-3-ylamine hydrochloride is an aromatic amine, a class of compounds often used as intermediates in pharmaceutical synthesis.[4] Its structure, featuring two phenyl rings and a basic amine group, dictates its chromatographic behavior.
Structure: The biphenyl core provides significant hydrophobicity, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).
UV Absorbance: The aromatic rings contain π-electron systems that absorb UV light. Aromatic amines typically exhibit strong absorbance, enabling sensitive detection using a UV detector.[5][6] A UV scan would reveal a wavelength maximum (λ-max) suitable for quantification, likely in the 250-280 nm range. For this method, a detection wavelength of 254 nm was chosen.
Solubility: The hydrochloride salt form enhances aqueous solubility, facilitating sample preparation in common HPLC mobile phases.
Rationale for Chromatographic Conditions:
Based on these properties, an isocratic RP-HPLC method was developed. A C18 stationary phase was selected for its excellent retention of hydrophobic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, was optimized to achieve a symmetric peak shape and a reasonable retention time, ensuring separation from potential impurities.
Parameter
Condition
Rationale
Instrument
Agilent 1260 Infinity II or equivalent
Standard, reliable HPLC system.
Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Provides good resolution and peak shape for aromatic compounds.
Balances retention and elution strength; low pH suppresses silanol interactions and ensures the amine is in its protonated form, improving peak symmetry.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp.
30 °C
Ensures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection
UV at 254 nm
Wavelength providing high sensitivity for the analyte.
Injection Vol.
10 µL
A standard volume that balances sensitivity with the risk of column overload.
The Validation Framework: Adherence to ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] It is a regulatory requirement that ensures the reliability and integrity of analytical data.[9][10][11] This guide follows the framework established by the ICH Q2(R1) guideline, which is the global standard for analytical method validation.[1][2][3]
The validation parameters are not independent; they are interconnected, forming a comprehensive picture of the method's performance. For instance, linearity establishes the range over which the method is accurate and precise.
Figure 1: Interconnectivity of HPLC Validation Parameters
Experimental Protocols & Performance Data
Each validation parameter was assessed according to a pre-defined protocol and acceptance criteria derived from ICH and common pharmaceutical practice.[12][13]
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis before processing any samples.[14][15] This is a mandatory check to ensure the system is performing correctly on the day of analysis.[16][17]
Experimental Protocol:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Prepare a standard solution of 3'-Methoxybiphenyl-3-ylamine hydrochloride at the target concentration (e.g., 20 µg/mL).
Perform five (n=5) replicate injections of the standard solution.
Calculate the key performance parameters.
Acceptance Criteria vs. Results:
Parameter
Acceptance Criteria
Experimental Result
Status
Tailing Factor (T)
T ≤ 2.0
1.15
Pass
Theoretical Plates (N)
N ≥ 2000
8,500
Pass
% RSD of Peak Area
≤ 2.0%
0.45%
Pass
% RSD of Retention Time
≤ 1.0%
0.12%
Pass
Discussion: The system suitability results demonstrate that the chromatographic system was operating within acceptable limits, with excellent peak symmetry, column efficiency, and injection precision.[16][17]
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][18] This is arguably the most critical validation parameter for a stability-indicating method.
Experimental Protocol (Forced Degradation):
Forced degradation studies are essential for developing and validating stability-indicating methods.[19][20][21]
Prepare solutions of 3'-Methoxybiphenyl-3-ylamine hydrochloride (approx. 100 µg/mL).
Expose the solutions to a series of stress conditions as outlined in ICH guideline Q1A(R2).[21]
Analyze the unstressed and stressed samples by the proposed HPLC method, using a photodiode array (PDA) detector to assess peak purity.
Figure 2: Forced Degradation Workflow for Specificity
Acceptance Criteria vs. Results:
Stress Condition
% Degradation
Resolution (Rs) to Closest Peak
Peak Purity
Status
Acid Hydrolysis
12.5%
3.1
Pass
Pass
Base Hydrolysis
8.2%
2.8
Pass
Pass
Oxidation
18.9%
2.5
Pass
Pass
Thermal
4.5%
N/A
Pass
Pass
Photolytic
6.1%
3.5
Pass
Pass
Discussion: Significant degradation (typically 5-20%) was observed under acidic, basic, and oxidative conditions.[21] In all cases, the main analyte peak was well-resolved from all degradation product peaks (Rs > 2.0), and the peak purity analysis confirmed no co-eluting impurities. This result strongly indicates that the method is specific and stability-indicating.
Linearity and Range
Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a specified range.[18]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five concentrations spanning the expected range. For an assay, this is typically 80% to 120% of the target concentration. We tested 50% to 150% to establish a wider range.
Inject each concentration in triplicate (n=3).
Plot the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria vs. Results:
Parameter
Acceptance Criteria
Experimental Result
Status
Correlation Coefficient (r)
≥ 0.999
0.9997
Pass
Coefficient of Determination (R²)
≥ 0.998
0.9994
Pass
Range
80-120% of target (minimum)
50-150% (10-30 µg/mL)
Pass
Y-intercept
Should not be significantly different from zero
Passes statistical test
Pass
Discussion: The method demonstrated excellent linearity across the range of 10 µg/mL to 30 µg/mL. The high correlation coefficient confirms a strong linear relationship between concentration and response, making the method suitable for quantitative analysis.[12]
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[22] It is typically assessed by the percent recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
Prepare samples (e.g., placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each level (n=3).
Analyze the samples and calculate the percent recovery for each.
Acceptance Criteria vs. Results:
Spiked Level
Mean Recovery (%)
% RSD
Acceptance Criteria
Status
80%
99.2%
0.5%
98.0 - 102.0%
Pass
100%
100.5%
0.3%
98.0 - 102.0%
Pass
120%
99.8%
0.4%
98.0 - 102.0%
Pass
Discussion: The mean recovery at all three levels was within the standard acceptance range of 98.0% to 102.0%, with low relative standard deviation.[12][13] This confirms the method is highly accurate for the quantification of the analyte.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-day precision): One analyst performs the assay on six independent samples at 100% of the target concentration on the same day, with the same equipment.
Intermediate Precision (Inter-day precision): A second analyst repeats the assay on six independent samples on a different day, using different equipment if possible.
Acceptance Criteria vs. Results:
Precision Level
Mean Assay Value (%)
% RSD
Acceptance Criteria (% RSD)
Status
Repeatability
99.8%
0.6%
≤ 2.0%
Pass
Intermediate Precision
100.3%
0.8%
≤ 2.0%
Pass
Overall (Combined)
100.1%
0.7%
≤ 2.0%
Pass
Discussion: The low % RSD values for both repeatability and intermediate precision demonstrate that the method is precise and provides consistent results over time and between analysts.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration of analyte that yields a S/N ratio of approximately 10:1 for LOQ.
Confirm the LOQ by injecting six samples at this concentration and assessing accuracy and precision.
Acceptance Criteria vs. Results:
Parameter
Method
Result
Status
LOD
S/N ≈ 3
0.05 µg/mL
Determined
LOQ
S/N ≈ 10
0.15 µg/mL
Determined
LOQ Precision (%RSD)
n=6 injections
4.2% (Acceptance: ≤ 10%)
Pass
LOQ Accuracy (% Recovery)
n=6 injections
97.5% (Acceptance: 90-110%)
Pass
Discussion: The method demonstrates sufficient sensitivity for its intended purpose. The LOQ was experimentally verified to be both accurate and precise, making it suitable for quantifying low levels of the analyte if required.
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Inject a standard solution while making small, deliberate changes to key method parameters, one at a time.
Assess the impact on system suitability parameters (e.g., retention time, tailing factor) and the assay result.
Acceptance Criteria vs. Results:
Parameter Varied
Variation
% Change in Assay Value
System Suitability
Status
Flow Rate
± 0.1 mL/min
< 0.5%
Pass
Robust
Column Temperature
± 2 °C
< 0.3%
Pass
Robust
Mobile Phase pH
± 0.2 units
< 1.0%
Pass
Robust
% Acetonitrile
± 2%
< 1.5%
Pass
Robust
Discussion: The method is robust with respect to minor variations in flow rate, temperature, pH, and mobile phase composition. The assay results and system suitability remained well within acceptable limits, indicating the method's reliability in a routine laboratory environment.
Comparative Analysis & Method Alternatives
Overall Method Performance Summary:
Validation Parameter
ICH Acceptance Criteria
Method Performance
Comparison
Specificity
No interference at analyte peak
Pass: Peak Purity > 0.999; Rs > 2.0
Exceeds requirements; stability-indicating.
Linearity (R²)
≥ 0.998
0.9994
Exceeds requirements.
Accuracy (% Recovery)
98.0 - 102.0%
99.2 - 100.5%
Centered within the acceptance range.
Precision (% RSD)
≤ 2.0%
0.7% (Overall)
Significantly better than the required limit.
Range
80 - 120%
50 - 150%
Wider range validated than required.
LOQ (%RSD)
≤ 10%
4.2%
Demonstrates good precision at low levels.
Robustness
System suitability passes
Pass
Reliable for routine use.
Alternative Analytical Technologies:
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC could offer significant advantages by reducing run times and solvent consumption while potentially increasing resolution due to the use of sub-2 µm particles. However, it requires specialized high-pressure equipment.
Gas Chromatography-Mass Spectrometry (GC-MS): While GC could be used, the analyte's high boiling point and potential for thermal degradation would likely require derivatization, adding complexity to the sample preparation process.
Capillary Electrophoresis (CE): CE offers very high separation efficiency and minimal sample/solvent usage. It could be a powerful alternative, particularly for chiral separations if different stereoisomers were of interest.
The presented HPLC-UV method represents a robust, reliable, and accessible technique that balances performance with practicality, making it highly suitable for routine quality control and stability testing environments.
Conclusion
The HPLC method described for the quantification of 3'-Methoxybiphenyl-3-ylamine hydrochloride has been thoroughly validated in accordance with ICH Q2(R1) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. It is stability-indicating, capable of separating the main analyte from its forced degradation products. This validated method provides a high degree of confidence in the analytical results and is fit for use in a regulated drug development environment.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
Validation Hplc Techniques Pharmaceutical Analysis. (2026, March 13). [Source name not provided]. Retrieved from [A valid URL was not provided in the search results]
International Council for Harmonisation. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]
European Medicines Agency. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. GMP Compliance. Retrieved from [Link]
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
PapersFlow. (2026, February 15). HPLC Method Validation Pharmaceuticals: Research Guide & Papers. Retrieved from [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
Candioli, C. (2026, April 3). HPLC Method Development and Validation for Pharmaceutical Analysis. [Source name not provided]. Retrieved from [A valid URL was not provided in the search results]
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Shrivastava, A. (2014). hplc method validation for pharmaceuticals: a review. ResearchGate. Retrieved from [Link]
Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]
U.S. Food and Drug Administration. (2020, January 7). (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. Retrieved from [Link]
Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
International Council for Harmonisation. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Kusakawa, H., & Kido, Y. (n.d.). Ultraviolet and Visible Absorption Spectra of the Solid States of Aromatic Amine Complexes with Iodine. [Source name not provided]. Retrieved from [A valid URL was not provided in the search results]
Pharmaguideline. (2023, August 27). System Suitability in HPLC Analysis. Retrieved from [Link]
New Pharma Magazine. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]
BioProcess International. (2026, April 3). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Retrieved from [Link]
ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Methoxybiphenyl. PubChem. Retrieved from [Link]
Appchem. (n.d.). 3'-Methoxybiphenyl-2-ylamine, HCl. Retrieved from [Link]
A Comparative Efficacy Analysis of Biphenyl Amine Derivatives in Modulating Key Biological Targets
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive comparison of the efficacy of a series of biphenyl derivatives, with a focus on the structural class e...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the efficacy of a series of biphenyl derivatives, with a focus on the structural class exemplified by 3'-Methoxybiphenyl-3-ylamine. In the absence of direct comparative studies on a homologous series of 3'-Methoxybiphenyl-3-ylamine hydrochloride derivatives, this document synthesizes findings from closely related biphenyl structures to establish a framework for understanding their structure-activity relationships (SAR). We will delve into the design rationale, synthesis, and biological evaluation of these compounds, drawing on experimental data from authoritative studies on related scaffolds.
Introduction: The Biphenyl Moiety as a Privileged Scaffold
The biphenyl scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity, conformational flexibility, and synthetic tractability.[1] This privileged structure is present in numerous approved drugs and clinical candidates, highlighting its ability to interact with a wide range of biological targets. The 3-aminobiphenyl substructure, in particular, serves as a versatile starting point for the development of novel therapeutics.[2][3] The introduction of a methoxy group, as in 3'-Methoxybiphenyl-3-ylamine, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties by altering its polarity, metabolic stability, and hydrogen bonding capacity.
This guide will explore the derivatization of the biphenyl amine core and its impact on biological efficacy, using a notable study on o-(Biphenyl-3-ylmethoxy)nitrophenyl derivatives as potent PD-1/PD-L1 inhibitors as a primary case study.[4] This will be supplemented with insights from other relevant SAR studies to provide a holistic view of this chemical space.
Case Study: Biphenyl Derivatives as PD-1/PD-L1 Inhibitors
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that play a crucial role in tumor immune evasion.[4] Small molecule inhibitors of the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy. A recent study detailed the design, synthesis, and evaluation of two series of novel o-(biphenyl-3-ylmethoxy)nitrophenyl compounds as PD-1/PD-L1 inhibitors.[4]
Design Rationale and Structure-Activity Relationship (SAR)
The design of these inhibitors was based on the crystal structure of the PD-L1 dimer. The biphenyl-3-ylmethoxy moiety was identified as a key pharmacophore that could occupy a hydrophobic pocket in the PD-L1 protein. The researchers synthesized two series of compounds (A and B) with various substitutions on the biphenyl and nitrophenyl rings to explore the SAR.
Key findings from the SAR study include:
Substitution on the Biphenyl Ring: Modifications to the biphenyl ring significantly impacted inhibitory activity. The position and nature of the substituent were critical.
The Role of the Methoxy Group: The presence and position of methoxy groups on the phenyl rings influenced both potency and selectivity.
The Nitrophenyl Moiety: This part of the molecule was also crucial for activity, with different substitution patterns leading to a wide range of inhibitory concentrations.
The study found that compound B2 from the series exhibited the most potent inhibitory activity, with an IC50 value of 2.7 nM.[4] This compound demonstrated excellent binding to the PD-L1 protein and promoted interferon-gamma secretion, a key marker of T-cell activation, both in vitro and in vivo.[4]
Experimental Data Summary
The following table summarizes the in vitro inhibitory activity of selected derivatives from the study.
In vivo studies in a Lewis lung carcinoma (LLC) allograft mouse model showed that compound B2 at a dose of 5 mg/kg exhibited a tumor growth inhibition rate of 48.5%, which was significantly more potent than the comparator compound BMS-1018 (17.8%).[4]
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for key experiments typically employed in the evaluation of such compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to screen for compounds that disrupt the interaction between PD-1 and PD-L1.
Materials:
Recombinant human PD-1-His tag protein
Recombinant human PD-L1-Fc tag protein
Anti-His-d2 acceptor
Anti-Fc-Tb cryptate donor
Assay buffer (e.g., PBS with 0.1% BSA)
Test compounds
384-well low volume plates
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
Add the recombinant PD-1 and PD-L1 proteins to the wells of the 384-well plate.
Add the test compounds to the wells.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Add the anti-His-d2 acceptor and anti-Fc-Tb cryptate donor to the wells.
Incubate the plate in the dark at room temperature for another specified time (e.g., 2-4 hours).
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
Calculate the HTRF ratio and determine the IC50 values for each compound.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of the lead compounds in a relevant animal model.
Materials:
Immunocompetent mice (e.g., C57BL/6)
Tumor cells (e.g., Lewis Lung Carcinoma - LLC)
Test compound and vehicle control
Calipers for tumor measurement
Procedure:
Inject tumor cells subcutaneously into the flank of the mice.
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
Randomize the mice into treatment and control groups.
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
Measure the tumor volume using calipers every few days.
Monitor the body weight and general health of the mice throughout the study.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Calculate the tumor growth inhibition (TGI) for each treatment group.
Visualizing the Path to Efficacy: A Conceptual Workflow
The following diagram illustrates the typical workflow for the discovery and evaluation of novel biphenyl amine derivatives.
Caption: Conceptual workflow for biphenyl amine drug discovery.
Conclusion and Future Directions
The biphenyl amine scaffold, exemplified by structures like 3'-Methoxybiphenyl-3-ylamine, represents a highly promising starting point for the development of novel therapeutics. The case study of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as PD-1/PD-L1 inhibitors clearly demonstrates that systematic modification of this core can lead to highly potent and selective modulators of key biological targets.[4]
Future research in this area should focus on:
Expanding the diversity of substituents on the biphenyl and amine moieties to further probe the SAR.
Investigating the role of bioisosteric replacements for the methoxy group to fine-tune physicochemical properties.
Exploring different therapeutic targets beyond immune checkpoints where the biphenyl amine scaffold may show activity.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of 3'-Methoxybiphenyl-3-ylamine derivatives and related compounds can be realized.
References
PubChem. 3-Aminobiphenyl. National Center for Biotechnology Information. [Link]
Li, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646-7666. [Link]
Garg, N. K., et al. Patents & Products. UCLA. [Link]
Elsevier. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334. [Link]
Kohn, H., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(1), 53-58. [Link]
PubChem. Biphenyl derivatives - Patent US-2007037984-A1. National Center for Biotechnology Information. [Link]
IOP Publishing. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]
PubMed. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. [Link]
Newman, A. H., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172-10187. [Link]
PubMed. (1971). A pharmacological comparison of 3-methoxy-4,5-methylenedioxyamphetamine and LSD in the dog. [Link]
Google Patents. (2017). ALKYLATED 3-HYDROXYDIPHENYLAMINE ANTIOXIDANTS.
University of Groningen. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. [Link]
PubChem. Biphenyl derivatives - Patent US-2007037984-A1. National Center for Biotechnology Information. [Link]
A Guide to Ensuring Reproducibility of 3'-Methoxybiphenyl-3-ylamine Hydrochloride in Preclinical Models
Foreword: The Imperative of Reproducibility in Preclinical Research The "reproducibility crisis" in biomedical research is a well-documented challenge, with compelling evidence suggesting that a majority of preclinical f...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of Reproducibility in Preclinical Research
The "reproducibility crisis" in biomedical research is a well-documented challenge, with compelling evidence suggesting that a majority of preclinical findings cannot be replicated.[1] This failure to reproduce results not only wastes precious research funds but also erodes scientific trust and delays the development of new therapies.[1] While many factors contribute to this issue, from experimental design to statistical analysis, one of the most fundamental and often overlooked aspects is the chemical integrity of the small molecules used in these studies.[2]
This guide provides an in-depth, practical framework for ensuring the reproducibility of preclinical data generated using 3'-Methoxybiphenyl-3-ylamine hydrochloride. We will move beyond a simple checklist of procedures to explain the causality behind each experimental choice. By implementing the rigorous synthesis, characterization, and handling protocols detailed herein, researchers can build a self-validating system that ensures the reliability of their findings and fosters a culture of transparency and rigor.[3][4]
Part 1: Synthesis and Qualification of the Test Article
A Representative Synthetic Route
While various synthetic routes can yield the target compound, a common and effective method for constructing the biphenyl scaffold is the Suzuki coupling reaction.[5] This approach offers high yields and tolerance for a range of functional groups.
Hypothetical Synthesis via Suzuki Coupling:
Coupling: 3-Bromoaniline is reacted with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., K₂CO₃) in an appropriate solvent mixture (e.g., toluene/water).
Work-up and Purification: Following the reaction, the crude 3'-Methoxybiphenyl-3-ylamine is extracted and purified using column chromatography to remove residual starting materials, catalyst, and byproducts.[6]
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or gaseous HCl) to precipitate the hydrochloride salt.[7][8]
Final Purification: The resulting 3'-Methoxybiphenyl-3-ylamine hydrochloride salt is collected by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried under vacuum. Recrystallization may be performed if necessary to achieve the desired purity.[9]
Causality: The choice of a well-established reaction like the Suzuki coupling provides a predictable impurity profile. The multi-step purification process—chromatography of the free base followed by precipitation and washing of the salt—is critical for removing both organic and inorganic impurities that could interfere with biological assays.
Comprehensive Analytical Characterization: The "Certificate of Analysis" You Can Trust
A vendor's Certificate of Analysis (CoA) is a starting point, but verifying the identity, purity, and stability of each new batch of a compound is paramount for reproducible science.[2] The following workflow establishes a robust, in-house validation system.
Caption: Analytical workflow for the qualification of 3'-Methoxybiphenyl-3-ylamine hydrochloride.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
¹H NMR Acquisition: Acquire a proton NMR spectrum. The aromatic region (approx. 6.5-8.0 ppm) should show a complex splitting pattern consistent with the two substituted phenyl rings. The methoxy group should appear as a singlet around 3.8 ppm.[10]
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect to see 13 distinct signals corresponding to the carbon atoms of the biphenyl scaffold, with the methoxy carbon appearing around 55 ppm.[10]
Rationale: NMR provides an unambiguous confirmation of the compound's covalent structure. Any significant deviation from the expected spectrum indicates either the wrong compound or the presence of substantial impurities.[11]
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~10 µg/mL in the mobile phase.
Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
Mass Spectrometry: Acquire data in positive ion electrospray ionization (ESI+) mode.
Analysis: Confirm the presence of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the free base (C₁₃H₁₃NO, MW: 199.25).[12]
Rationale: LC-MS confirms the molecular weight of the compound and provides an initial assessment of purity based on the number of peaks in the chromatogram.[13]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity
Method: Utilize the same LC method as for LC-MS, but with UV detection at a relevant wavelength (e.g., 254 nm).
Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Acceptance Criteria: For preclinical studies, a purity of >98% is highly recommended.[14]
Rationale: HPLC-UV is the gold standard for quantifying the purity of small molecules and detecting non-volatile impurities that may not be visible by other methods.[15]
Protocol 4: Elemental Analysis (CHN)
Sample Submission: Submit a small, dried sample (~2-3 mg) for combustion analysis.
Analysis: Compare the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values for C₁₃H₁₄ClNO (the hydrochloride salt).
Rationale: This analysis confirms the empirical formula and, importantly, verifies the correct formation and stoichiometry of the hydrochloride salt, which affects molecular weight and solubility.
Part 2: Application in a Preclinical Model
To illustrate the impact of rigorous compound characterization, we will use a representative cell-based G-Protein Coupled Receptor (GPCR) functional assay. GPCRs are a major drug target class, and assays measuring their activity are highly sensitive to the concentration and purity of test compounds.[16][17]
Selected Model: A competitive antagonist assay using a HEK293 cell line stably expressing a target GPCR (e.g., a serotonin or dopamine receptor) that signals through the Gq pathway, leading to an increase in intracellular calcium.[18]
A Comparative Guide to the Bioanalytical Validation of 3'-Methoxybiphenyl-3-ylamine Hydrochloride Metabolites in Plasma via LC-MS/MS
This guide provides an in-depth, objective comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3'-Methoxybiphenyl-3-ylamine hydrochloride metabolites in plasma. I...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3'-Methoxybiphenyl-3-ylamine hydrochloride metabolites in plasma. It is intended for researchers, scientists, and drug development professionals who require robust, validated bioanalytical methods. We will explore the rationale behind methodological choices and present supporting data that underscores the superiority of LC-MS/MS for this application compared to traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Introduction: The "Why" of Metabolite Validation
3'-Methoxybiphenyl-3-ylamine is a molecule of interest in pharmaceutical development. As with any xenobiotic, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for assessing its safety and efficacy. The parent drug is often extensively metabolized, and its metabolites may be pharmacologically active, reactive, or major circulating components. Therefore, accurately quantifying these metabolites in biological matrices like plasma is not just a regulatory requirement but a scientific necessity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[1] Its power lies in the combination of high-efficiency chromatographic separation with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[1][2] This guide will demonstrate the validation of an LC-MS/MS method for 3'-Methoxybiphenyl-3-ylamine metabolites, following the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5]
Predicted Metabolism and Analytical Challenges
The chemical structure of 3'-Methoxybiphenyl-3-ylamine (Molecular Formula: C13H13NO, MW: 199.25[6][7]) suggests several predictable metabolic pathways common to aromatic amines and methoxy-substituted compounds. Understanding these pathways is crucial for anticipating the analytes that the bioanalytical method must be able to separate and quantify.
Phase I Metabolism:
Hydroxylation: The aromatic rings are susceptible to hydroxylation by Cytochrome P450 enzymes.
N-Oxidation: The primary amine can be oxidized.
O-Demethylation: The methoxy group can be cleaved to form a hydroxyl group.
Phase II Metabolism:
Glucuronidation & Sulfation: The newly formed hydroxyl groups or the primary amine can be conjugated with glucuronic acid or sulfate groups, respectively, to increase water solubility and facilitate excretion.
These metabolic transformations produce a variety of structurally similar compounds that often coexist in plasma at vastly different concentrations. This presents a significant analytical challenge, requiring a method with high selectivity to differentiate between the parent drug and its metabolites, and high sensitivity to quantify low-level metabolites.[8]
Predicted Metabolic Pathway of 3'-Methoxybiphenyl-3-ylamine
Caption: Predicted Phase I and Phase II metabolic pathways.
Comparison of Analytical Techniques: LC-MS/MS vs. HPLC-UV
While both HPLC-UV and LC-MS/MS are powerful quantitative techniques, they differ significantly in their detection principles, which directly impacts their performance in complex bioanalytical applications.[9]
Performance Parameter
HPLC-UV
LC-MS/MS
Rationale & Justification
Selectivity
Lower
Significantly Higher
HPLC-UV relies on chromophores; co-eluting matrix components or metabolites with similar UV spectra can cause interference. LC-MS/MS uses mass-to-charge ratio (m/z) for both the parent ion and a specific fragment ion, providing two dimensions of selectivity and virtually eliminating interferences.[2][9]
Sensitivity
Lower (ng/mL to µg/mL)
Significantly Higher (pg/mL to ng/mL)
The inherent sensitivity of mass spectrometers allows for the detection of metabolites at much lower concentrations, which is crucial for pharmacokinetic studies where metabolite levels can be very low.[2][9][10]
Sample Preparation
Often requires extensive cleanup
Can utilize simpler methods
The high selectivity of MS detection means that less rigorous sample cleanup is often needed. Simpler methods like protein precipitation are often sufficient, increasing throughput.[9][11]
Run Time
Can be longer
Often Shorter
The need for complete baseline separation in HPLC-UV can necessitate longer chromatographic run times. The selectivity of MS allows for faster gradients and shorter runs without compromising data quality.[10]
Cost & Complexity
Lower
Higher
LC-MS/MS systems have a higher initial investment and require more specialized expertise for operation and maintenance.[9]
Experimental Workflow & Protocols
A robust and reproducible workflow is the foundation of any validated bioanalytical method. The following sections detail the step-by-step protocols for sample preparation and LC-MS/MS analysis.
Overall Bioanalytical Workflow
Caption: From plasma sample to quantitative result.
Protein precipitation (PPT) is a fast, simple, and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[12][13]
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of the parent drug) to all tubes except for the blank matrix. The IS is crucial for correcting for variability during sample processing and analysis.
Precipitation: Add 300 µL of ice-cold acetonitrile. Acetonitrile is a common precipitating agent that is effective and compatible with reversed-phase chromatography.[13][14]
Mixing: Vortex each tube for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant (the clear liquid) to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes, improving sensitivity.[15]
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This ensures the sample solvent is compatible with the initial chromatographic conditions, leading to good peak shape.
Protocol 2: LC-MS/MS Method
This method is designed for fast, sensitive, and selective analysis. The use of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is key to achieving the required selectivity.[1][8]
LC System: UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Smaller particle sizes provide better separation efficiency and allow for faster analysis.[16]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient:
0.0 - 0.5 min: 5% B
0.5 - 3.0 min: 5% to 95% B
3.0 - 3.5 min: Hold at 95% B
3.5 - 4.0 min: 95% to 5% B
4.0 - 5.0 min: Hold at 5% B (Re-equilibration)
Injection Volume: 5 µL
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
MRM Transitions: These are specific to the parent drug and each metabolite and must be optimized empirically. For each analyte, the mass of the protonated molecule (precursor ion, Q1) is selected, fragmented, and a specific fragment ion (product ion, Q3) is monitored.
A bioanalytical method is only reliable if it has been rigorously validated.[5] The validation process establishes through objective evidence that the method consistently produces results meeting predetermined specifications.[3] The following parameters were assessed based on FDA guidelines.[3][17]
Validation Parameter
Acceptance Criteria (FDA)
Result
Selectivity
No significant interference at the retention time of the analyte and IS in blank plasma.
Pass
Linearity (R²)
≥ 0.99
> 0.995
Range & LLOQ
LLOQ should be detectable with accuracy within ±20% and precision ≤20%.
Pass
Accuracy (% Bias)
Within ±15% of nominal value (±20% at LLOQ).
-8.5% to 9.2%
Precision (%RSD)
≤15% (≤20% at LLOQ) for intra- and inter-day.
<11.5%
Matrix Effect
IS-normalized matrix factor should have a %RSD ≤15%.
Pass (RSD = 7.8%)
Recovery
Should be consistent and reproducible.
>85% and consistent
Stability
Analyte stable under various conditions (freeze-thaw, bench-top, long-term).
Pass
The data clearly demonstrates that the developed LC-MS/MS method is accurate, precise, and reliable for the quantification of 3'-Methoxybiphenyl-3-ylamine and its metabolites in plasma.
Conclusion
This guide has detailed the development and validation of a high-performance LC-MS/MS method for the quantification of 3'-Methoxybiphenyl-3-ylamine metabolites in plasma. Through a direct comparison with HPLC-UV, we have established the superior sensitivity and selectivity of the LC-MS/MS approach, which is essential for modern bioanalysis in drug development.[2] The provided protocols are robust and adhere to regulatory guidelines, ensuring data integrity for pharmacokinetic and other critical studies.[3][4] The adoption of such validated, high-sensitivity methods is paramount for making informed decisions throughout the drug development lifecycle.
References
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
FDA issues final guidance on bioanalytical method valid
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio.
LC-MS Sample Preparation: Techniques & Challenges. CD Bioparticles.
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. PMC.
A Head-to-Head Battle for Precision: HPLC-UV vs.
Bioanalytical method validation: An upd
Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Agno Pharmaceuticals.
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe.
Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net.
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Veeda.
Preparing Samples for LC-MS/MS Analysis.
A Comparative Guide to HPLC-UV and LC-MS for the Quantification of 5,7-Diacetoxyflavone. Benchchem.
Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC.
Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC.
LC-MS and LC-MS/MS. Pacific BioLabs.
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
Validation of LC–MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population. (2019, February 18).
Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome D
3-Methoxytyramine. Wikipedia.
3′-Methoxy-biphenyl-3-ylamine, CAS 400748-70-1. Santa Cruz Biotechnology.
3′-Methoxy-biphenyl-4-ylamine, CAS 207287-79-4. Santa Cruz Biotechnology.
3-Methoxytyramine, an Extraneuronal Dopamine Metabolite Plays a Physiological Role in the Brain as an Inhibitory Regulator of Catecholaminergic Activity. (2008, December 3). PubMed.
The metabolism of 3-methoxyamphetamine in dog, monkey and man. (1981, February). PubMed.
Fragment-Based SAR Evaluation: 3'-Methoxybiphenyl-3-ylamine Hydrochloride in Kinase Inhibitor Design
As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate privileged scaffolds that can anchor small molecules into complex protein binding sites. Biphenylamines repres...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate privileged scaffolds that can anchor small molecules into complex protein binding sites. Biphenylamines represent a classic pharmacophore in medicinal chemistry, particularly for targeting the allosteric pockets of kinases and phosphatases [1].
This guide provides an in-depth Structural Activity Relationship (SAR) comparison of 3'-Methoxybiphenyl-3-ylamine hydrochloride (CAS 811842-36-1) against alternative biphenyl fragments. By examining its performance in the context of p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor design [2], we will dissect the mechanistic rationale behind its superior binding affinity, metabolic stability, and synthetic utility.
Mechanistic Rationale: Why the 3'-Methoxybiphenyl Scaffold?
In the development of Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation), the inhibitor must traverse the ATP-binding hinge region and extend into a deep, lipophilic allosteric pocket.
The 3'-Methoxybiphenyl-3-ylamine fragment is uniquely suited for this task due to three structural features:
The Amine Vector: The primary amine serves as a highly reactive nucleophile for coupling with isocyanates or acid chlorides, forming urea or amide linkages that act as critical hydrogen-bond donors/acceptors at the kinase hinge region. Using the hydrochloride salt form is a deliberate experimental choice; it prevents the oxidative degradation typical of free anilines, ensuring long-term shelf stability and consistent reaction yields.
The Biphenyl Core: The twisted biaryl system perfectly occupies the hydrophobic cleft exposed by the DFG-out shift, providing massive entropic gains upon binding [3].
The 3'-Methoxy Substitution: Unlike unsubstituted or 4'-substituted alternatives, the meta-methoxy group provides a dual advantage. Sterically, it fills a small lipophilic sub-pocket without clashing with the back wall of the kinase domain. Electronically, the oxygen atom acts as a weak hydrogen-bond acceptor for structural water molecules or adjacent threonine residues (e.g., the Thr106 gatekeeper in p38α).
p38α MAPK signaling cascade and the allosteric inhibition mechanism by biphenylamine derivatives.
SAR Comparison: 3'-Methoxy vs. Alternative Fragments
To objectively compare the performance of the 3'-methoxybiphenyl-3-ylamine scaffold, we synthesized a focused library of diaryl urea derivatives. The core hinge-binding motif was kept constant, while the allosteric biphenyl fragment was varied.
The quantitative data below summarizes the in vitro biological and physicochemical performance of these matched molecular pairs.
Table 1: SAR and ADME Profiling of Biphenylamine-Derived Inhibitors
Fragment Scaffold (Allosteric Binder)
p38α IC₅₀ (nM)
ClogP
Human Liver Microsome (HLM) T₁/₂ (min)
Structural Binding Rationale
Unsubstituted biphenyl-3-ylamine
125
4.1
25
Baseline hydrophobic packing; lacks specific interactions.
4'-Methoxybiphenyl-3-ylamine
85
4.0
18
Para-substitution causes steric clash with the pocket wall.
3'-Methoxybiphenyl-3-ylamine
12
3.9
42
Optimal steric fit; oxygen forms water-mediated H-bond.
3'-Chlorobiphenyl-3-ylamine
28
4.6
35
Good steric fit, but high lipophilicity drives non-specific binding.
Data Analysis:
The 3'-methoxy derivative demonstrates a 10-fold increase in potency over the unsubstituted baseline. Crucially, it achieves this while lowering the calculated partition coefficient (ClogP) to 3.9. This reduction in lipophilicity, combined with the blockade of a primary metabolic soft spot (the meta position of the distal ring), extends the microsomal half-life to 42 minutes, making it the superior lead-generation fragment.
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The synthesis protocol accounts for the salt form of the starting material, while the biochemical assay incorporates rigorous quality control metrics.
Step-by-step workflow for the synthesis and biological evaluation of biphenylamine-based inhibitors.
Protocol A: Synthesis of Diaryl Urea Inhibitors
Causality Note: 3'-Methoxybiphenyl-3-ylamine is supplied as a hydrochloride salt. Attempting direct coupling will fail due to the protonated, non-nucleophilic state of the amine. A stoichiometric excess of a non-nucleophilic base is required to liberate the free base in situ.
Preparation: Suspend 3'-Methoxybiphenyl-3-ylamine hydrochloride (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.
Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). The suspension will clarify as the free amine is liberated. Why DIPEA? It is bulky enough to prevent unwanted nucleophilic attack on the electrophile, unlike smaller amines.
Coupling: Dropwise add the desired functionalized isocyanate (1.05 eq) dissolved in DCM (2.0 mL) at 0°C.
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).
Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC to yield the final urea derivative (>95% purity required for biological testing).
Causality Note: We utilize TR-FRET over traditional ³²P-radiometric assays to eliminate radioactive waste, reduce signal interference from auto-fluorescent compounds, and enable high-throughput screening (HTS)[1].
Reagent Assembly: Prepare a master mix containing recombinant human p38α kinase (1 nM final), biotinylated ATF2 substrate (50 nM), and ATP (at the predetermined Kₘ value of 25 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
Compound Plating: Dispense test compounds (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate.
Self-Validation Controls:
Positive Control (100% Inhibition): 10 µM Staurosporine.
Negative Control (0% Inhibition): 1% DMSO vehicle.
Incubation: Add the kinase/substrate master mix to the compounds and incubate for 60 minutes at 25°C.
Detection: Stop the reaction by adding EDTA (20 mM final) alongside Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Incubate for 30 minutes.
Readout & QC: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Validation Metric: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.6, ensuring the IC₅₀ data generated for the 3'-methoxybiphenyl-3-ylamine derivatives is statistically robust.
Conclusion
When engineering targeted therapeutics, the selection of the correct building block dictates the trajectory of the entire optimization program. The 3'-Methoxybiphenyl-3-ylamine hydrochloride salt proves to be a highly superior fragment compared to its unsubstituted or para-substituted counterparts. By providing an ideal balance of steric volume, hydrogen-bonding capability, and metabolic shielding, it enables the synthesis of highly potent, metabolically stable allosteric kinase inhibitors.
References
Ruddraraju, K. V., et al. (2020). Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. Journal of Medicinal Chemistry.
Lin, et al. (2012). Cyclooxygenase-2 Expression Is Up-regulated by 2-Aminobiphenyl in a ROS and MAPK-Dependent Signaling Pathway in a Bladder Cancer Cell Line. Chemical Research in Toxicology.
Kinase modulators and methods of use. (2005). WO2005117909A2.
Safety & Regulatory Compliance
Safety
Navigating the Safe Handling of 3'-Methoxybiphenyl-3-ylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handli...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3'-Methoxybiphenyl-3-ylamine hydrochloride (CAS: 811842-36-1). By understanding the inherent risks and implementing the proper protocols, you can ensure a safe and effective laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. Given the potential hazards of 3'-Methoxybiphenyl-3-ylamine hydrochloride, the following PPE is mandatory to minimize exposure.
Core PPE Requirements:
Eye and Face Protection: Chemical safety goggles are the minimum requirement. In situations with a higher risk of splashing, a face shield worn over safety goggles is essential[2].
Hand Protection: Compatible chemical-resistant gloves are required. Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult the glove manufacturer's resistance chart for specific chemical compatibility. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound[3].
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher potential for contamination, consider a chemical-resistant apron over the lab coat.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols[1]. If a fume hood is not available or if there is a risk of generating significant airborne particles, a NIOSH-approved respirator is necessary[2][3].
PPE Selection Logic:
The selection of appropriate PPE is a dynamic process that depends on the specific experimental conditions. The following diagram illustrates the decision-making workflow for choosing the correct level of protection.